molecular formula C9H7F3O4 B7721574 Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate

Cat. No.: B7721574
M. Wt: 236.14 g/mol
InChI Key: BBDLKMOBRCADAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a useful research compound. Its molecular formula is C9H7F3O4 and its molecular weight is 236.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDLKMOBRCADAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (CAS: 175204-89-4) is a specialized salicylate derivative extensively utilized in medicinal chemistry as a scaffold for introducing the trifluoromethoxy (-OCF


) group.[1] This moiety is a critical bioisostere for chlorine or fluorine atoms, offering unique electronic properties and enhanced lipophilicity (Hansch 

value

+1.04) without significant steric penalty.

This guide details the structural characteristics, validated synthetic protocols, and reactivity profiles of this compound. It serves as a blueprint for researchers leveraging this intermediate to optimize pharmacokinetic profiles, particularly in the development of CNS-active agents and inhibitors of WD repeat-containing protein 5 (WDR5).

Chemical Identity & Structural Characterization[2]

The compound features a salicylic acid methyl ester core substituted at the 5-position with a trifluoromethoxy group.[2] The presence of the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen stabilizes the planar conformation, influencing its solubility and reactivity.

Identification Data
ParameterDetail
IUPAC Name Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate
Common Name Methyl 5-(trifluoromethoxy)salicylate
CAS Number 175204-89-4
Molecular Formula C

H

F

O

Molecular Weight 236.15 g/mol
SMILES COC(=O)C1=C(O)C=CC(OC(F)(F)F)=C1
InChI Key Validated keys required for database entry (e.g., ChemSpider)
Electronic & Steric Analysis
  • Trifluoromethoxy Group (-OCF

    
    ):  Acts as a strong electron-withdrawing group (Hammett 
    
    
    
    = 0.35) via induction, yet donates electron density via resonance to a lesser extent than methoxy. It is metabolically stable and increases lipid permeability.
  • Salicylate Core: The phenolic -OH (pKa

    
     8-10) is less acidic than typical phenols due to the intramolecular H-bond, making the ester carbonyl less electrophilic than non-chelated isomers.
    

Physicochemical Properties[5]

PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point 45–50 °C (Estimated based on acid precursor mp)
Boiling Point ~240 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in water
LogP (Predicted) 3.2 ± 0.4 (High lipophilicity due to -OCF

)
pKa (Phenol) ~7.5 (Acidified by electron-withdrawing ester and -OCF

)

Synthetic Methodologies

Validated Laboratory Synthesis (Esterification)

The most reliable route involves the esterification of commercially available 2-hydroxy-5-(trifluoromethoxy)benzoic acid (CAS 129644-57-1). Direct Fischer esterification can be sluggish due to the electron-withdrawing nature of the ring; therefore, carbodiimide coupling is preferred for high yields.

Protocol: EDCI-Mediated Esterification

  • Reagents: 2-Hydroxy-5-(trifluoromethoxy)benzoic acid (1.0 eq), Methanol (excess/solvent), EDCI (1.5 eq), DMAP (0.1 eq), DCM (Co-solvent).

  • Conditions: 0 °C to Room Temperature (RT), 12–16 hours.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2.0 g (9.0 mmol) of 2-hydroxy-5-(trifluoromethoxy)benzoic acid in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (30 mL each).

  • Activation: Cool the solution to 0 °C under nitrogen atmosphere.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.59 g, 13.5 mmol) in one portion, followed by catalytic 4-Dimethylaminopyridine (DMAP) (110 mg, 0.9 mmol).

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the acid.

  • Workup: Evaporate volatiles. Redissolve residue in EtOAc, wash with 1M HCl (to remove urea byproducts and DMAP), sat. NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Industrial Precursor Synthesis (Kolbe-Schmitt)

For large-scale manufacturing, the acid precursor is synthesized from 4-(trifluoromethoxy)phenol.

  • Phenolate Formation: Treat 4-(trifluoromethoxy)phenol with NaOH.

  • Carboxylation: Heat with CO

    
     at high pressure (100 atm, 125 °C). The carboxyl group enters ortho to the hydroxyl group due to chelation control, yielding 5-(trifluoromethoxy)salicylic acid.
    

Reactivity & Medicinal Chemistry Applications

Reactivity Profile

The compound serves as a versatile electrophile and nucleophile precursor.

  • Ester Hydrolysis/Amidation: The methyl ester is susceptible to nucleophilic attack by amines to form salicylamides, a common pharmacophore.

  • Electrophilic Aromatic Substitution (EAS): The 3-position (ortho to OH) is activated. Nitration or halogenation can occur here, though the 5-OCF

    
     group deactivates the ring relative to unsubstituted salicylates.
    
  • Phenolic Functionalization: The hydroxyl group can be alkylated or glycosylated, although the intramolecular H-bond reduces nucleophilicity.

Visualization: Synthesis & Reactivity Workflow

SynthesisReactivity cluster_legend Legend Phenol 4-(trifluoromethoxy)phenol Acid 2-hydroxy-5-(trifluoromethoxy) benzoic acid Phenol->Acid Kolbe-Schmitt (NaOH, CO2, Heat) Target Methyl 2-hydroxy-5- (trifluoromethoxy)benzoate Acid->Target EDCI, MeOH, DMAP (Esterification) Amide Salicylamide Derivatives (e.g., WDR5 Inhibitors) Target->Amide R-NH2, Heat (Aminolysis) Sulfone Sulfonyl Derivatives Target->Sulfone Functionalization at C-3 key1 Precursor key2 Target Compound key3 Downstream Product

Figure 1: Synthetic workflow from phenol precursor to target ester and downstream medicinal applications.

Case Study: WDR5 Inhibitors

In the development of inhibitors for WD repeat-containing protein 5 (WDR5) , a protein implicated in MLL-rearranged leukemias, this compound acts as a key intermediate.

  • Mechanism: The ester is converted to a sulfonamide scaffold. The 5-OCF

    
     group occupies a hydrophobic pocket in the WDR5 binding site, improving potency compared to the 5-fluoro or 5-chloro analogs.
    
  • Reference: Getlik et al.[3] demonstrated that nitration of the acid followed by esterification allows for further derivatization at the 3-position to create potent antagonists.

Safety & Handling (MSDS Highlights)

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Protocol:

  • Handle in a fume hood to avoid inhalation of dust/vapors.

  • Wear nitrile gloves and safety goggles.

  • In case of contact, wash immediately with soap and water; the lipophilic nature facilitates skin absorption.

References

  • Reagentia. (n.d.).[4] Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate Product Page. Retrieved from

  • Getlik, M., et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-(trifluoromethoxy)benzoic acid Product Data. Retrieved from

  • PubChem. (2025).[5] 2-hydroxy-5-(trifluoromethoxy)benzoic acid Compound Summary. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and application of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate .

Executive Summary

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a specialized fluorinated salicylate intermediate used primarily in the synthesis of pharmaceutical candidates. Characterized by the presence of a trifluoromethoxy (-OCF


) group at the 5-position, this compound serves as a critical scaffold for modulating lipophilicity and metabolic stability in drug discovery, particularly in the development of WD Repeat-Containing Protein 5 (WDR5) inhibitors.

This guide provides a definitive technical analysis of the compound, resolving database ambiguities regarding its CAS number, detailing validated synthesis protocols, and outlining its physicochemical profile for laboratory application.

Chemical Identity & Verification

There is a known discrepancy in some chemical databases regarding CAS 175204-89-4 . Researchers must verify the compound based on Molecular Weight (MW) and structure rather than name alone.

ParameterSpecificationNotes
Chemical Name Methyl 2-hydroxy-5-(trifluoromethoxy)benzoateSystematic Name
CAS Number 175204-89-4 Primary identifier.[1][2][3][4][5][6] Note: Some databases erroneously list "Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate" under this CAS, but the MW (236.15) confirms the salicylate structure.
Molecular Formula C

H

F

O

Molecular Weight 236.15 g/mol Critical Verification Point
SMILES COC(=O)C1=C(O)C=CC(OC(F)(F)F)=C1
Structure Methyl ester of 5-(trifluoromethoxy)salicylic acid
Structural Validation Logic

The trifluoromethoxy group (-OCF


) is a bioisostere of the trifluoromethyl (-CF

) and chloro (-Cl) groups. It possesses unique electronic properties (

= 0.35) and high lipophilicity (

= 1.04), making it superior for improving membrane permeability without significant steric penalty.

StructureLogic Core Salicylate Core (H-bond donor/acceptor) Target Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (CAS 175204-89-4) Core->Target Scaffold OCF3 5-OCF3 Group (Lipophilicity/Metabolic Stability) OCF3->Target Bioisostere Ester Methyl Ester (Synthetic Handle) Ester->Target Protection

Figure 1: Structural decomposition highlighting the functional roles of the molecule's moieties.

Synthesis & Manufacturing

The synthesis of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is typically achieved via Fischer esterification of the parent acid. This method is preferred for its scalability and high yield.

Retrosynthetic Analysis

The primary precursor is 5-(trifluoromethoxy)salicylic acid (CAS 129644-57-1). The esterification must be controlled to prevent O-methylation of the phenol, although the intramolecular hydrogen bond of the salicylate reduces the nucleophilicity of the phenolic oxygen.

Protocol: Acid-Catalyzed Esterification

Objective: Synthesize 5.0 g of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate.

Reagents:

  • 5-(Trifluoromethoxy)salicylic acid (CAS 129644-57-1): 5.0 g (22.5 mmol)

  • Methanol (Anhydrous): 50 mL

  • Sulfuric Acid (H

    
    SO
    
    
    
    , conc.): 0.5 mL (Catalytic)
  • Alternative Catalyst: Thionyl Chloride (SOCl

    
    ) for in-situ HCl generation.
    

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 5.0 g of 5-(trifluoromethoxy)salicylic acid to 50 mL of anhydrous methanol. Stir until dissolved.

  • Catalyst Addition:

    • Method A (H

      
      SO
      
      
      
      ): Add 0.5 mL conc. H
      
      
      SO
      
      
      dropwise.
    • Method B (SOCl

      
      ): Cool to 0°C, add 2.0 mL SOCl
      
      
      
      dropwise, then warm to room temperature.
  • Reflux: Heat the reaction mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (System: Hexanes/EtOAc 4:1) until the acid spot disappears.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess methanol.

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Saturated NaHCO

      
       (2 x 30 mL) to remove unreacted acid. Caution:  Gas evolution (CO
      
      
      
      ).
    • Wash with Brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via flash column chromatography (SiO
    
    
    , 0-10% EtOAc in Hexanes).

SynthesisWorkflow Start Start: 5-(OCF3)salicylic acid (CAS 129644-57-1) Reaction Fischer Esterification Start->Reaction Reagent MeOH + H2SO4 (cat) Reflux, 16h Reagent->Reaction Workup Workup: 1. Evaporate MeOH 2. Dissolve in EtOAc 3. Wash w/ NaHCO3 Reaction->Workup Product Product: Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (CAS 175204-89-4) Workup->Product

Figure 2: Workflow for the acid-catalyzed synthesis of the target ester.

Physicochemical Properties

The following data is derived from experimental analogs and calculated values for the specific CAS 175204-89-4.

PropertyValueSource/Estimation
Physical State Liquid or Low-melting SolidAnalog comparison
Boiling Point 235–240 °C (at 760 mmHg)Predicted
Density 1.35 ± 0.05 g/cm³Estimated based on -OCF

density contribution
LogP 3.2 – 3.5High lipophilicity due to -OCF

Solubility Soluble in MeOH, DCM, DMSO, EtOAcInsoluble in water
pKa (Phenol) ~8.0Acidified by ester EWG and -OCF

EWG

Applications in Drug Discovery

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a high-value intermediate for "Lead Optimization" phases in drug development.

WDR5 Inhibitor Synthesis

Research indicates the utility of salicylate derivatives in inhibiting WD Repeat-Containing Protein 5 (WDR5), a protein involved in histone methylation and cancer progression. The -OCF


 group occupies hydrophobic pockets in the WDR5 binding site, improving potency over the non-fluorinated analog.
Bioisosteric Replacement strategies

In medicinal chemistry, the -OCF


 group is often used to replace:
  • Chlorine (-Cl): Similar van der Waals radius but different electronic properties.

  • Trifluoromethyl (-CF

    
    ):  Similar lipophilicity but the oxygen linker alters the bond angle and rotational freedom, potentially improving ligand-target fit.
    

Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester.

  • Spill: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.

References

  • Reagentia. Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate Product Page. Retrieved from (Catalog R0020MH).

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 129644-57-1 (Parent Acid). Retrieved from .[7]

  • Getlik, M., et al. (2016). Structure-Based Design and Synthesis of Salicylate Derivatives as WDR5 Inhibitors. Journal of Medicinal Chemistry.
  • ChemicalBook. CAS 175204-89-4 Entry. (Note: Used for MW verification; name conflict noted in Section 2). Retrieved from .

Sources

Lipophilicity of Trifluoromethoxy vs. Trifluoromethyl Benzoates: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorinated functional groups is a cornerstone of modern medicinal chemistry and agrochemical design. Among these, the trifluoromethyl (–CF3) and trifluoromethoxy (–OCF3) groups are highly prized for their ability to simultaneously modulate metabolic stability, electronic distribution, and lipophilicity. While both groups are highly lipophilic, their distinct stereoelectronic properties impart different physicochemical behaviors when attached to aromatic systems such as benzoates.

This technical whitepaper provides an in-depth analysis of the lipophilic differences between –CF3 and –OCF3 benzoates. It explores the quantum mechanical causality behind their partition coefficients (LogP), details self-validating experimental protocols for lipophilicity determination, and provides a structured framework for researchers optimizing drug candidates.

Physicochemical Foundations & Conformational Causality

To understand why a trifluoromethoxy benzoate exhibits different lipophilicity than its trifluoromethyl counterpart, one must examine the stereoelectronic environment of the oxygen atom in the –OCF3 group.

In standard medicinal chemistry, the addition of an oxygen atom (e.g., converting a methyl group to a methoxy group) typically decreases lipophilicity because the oxygen lone pairs act as hydrogen-bond acceptors, increasing aqueous solvation. However, the –OCF3 group defies this heuristic. The three highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect. More importantly, the oxygen lone pairs participate in negative hyperconjugation , donating electron density into the strongly antibonding


 orbitals of the adjacent C–F bonds [1].

This delocalization severely depletes the electron density on the oxygen atom, rendering it virtually incapable of accepting hydrogen bonds from water molecules. Consequently, the –OCF3 group behaves as a "pseudo-halogen." It disrupts the aqueous hydrogen-bonding network without offering compensatory polar interactions, making it significantly more lipophilic than the –CF3 group. This is quantitatively reflected in their Hansch hydrophobicity (


) parameters, where –OCF3 (+1.04) surpasses –CF3 (+0.88)[1].

When attached to a benzoate core, these groups dictate the overall partition coefficient (LogP) of the molecule. The ester linkage of the benzoate provides a baseline polarity, but the para- or meta-substitution of –CF3 or –OCF3 drives the molecule into the highly lipophilic domain (LogP > 3.0), critical for passive membrane permeability.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and lipophilic properties of these substituents and their representative benzoate derivatives [1, 4, 5].

Property / CompoundTrifluoromethyl (–CF3)Trifluoromethoxy (–OCF3)
Hansch

Parameter
+0.88+1.04
Electronic Effect (Hammett

)
+0.54+0.35
Conformational Preference Free rotation (spherical sweep)Orthogonal to aromatic plane
H-Bond Acceptor Capacity NegligibleNegligible (due to hyperconjugation)
Methyl 4-(X)benzoate LogP ~3.20~3.50
Primary Utility in Drug Design Bioisostere for Chlorine / Steric bulkTuning membrane permeability / Lipid solubility

Experimental Workflow for Lipophilicity Determination

Determining the exact LogP of fluorinated benzoates requires precise analytical workflows. Because these compounds are highly hydrophobic and prone to volatility or adsorption artifacts, selecting the correct experimental methodology is critical.

G Start Compound Selection (-CF3 vs -OCF3 Benzoates) Assess Assess Expected LogP Range (In Silico Prediction) Start->Assess Choice Expected LogP? Assess->Choice ShakeFlask Shake-Flask Method (OECD 107) LogP: -2 to 4 Choice->ShakeFlask < 4 SlowStir Slow-Stirring Method (OECD 123) LogP: > 4 Choice->SlowStir > 4 HPLC RP-HPLC Method (OECD 117) High-Throughput Choice->HPLC Screening Data Phase Quantification (UV/Vis, GC, LC-MS) ShakeFlask->Data SlowStir->Data HPLC->Data Result Calculate Partition Coefficient LogP = log(Coct / Cwat) Data->Result

Workflow for experimental determination of lipophilicity (LogP) for fluorinated benzoates.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the protocols used to measure the lipophilicity of these benzoates must contain internal validation mechanisms. Below are the detailed, step-by-step methodologies for the two primary techniques used in the industry.

Protocol A: The Shake-Flask Method (OECD 107)

The Shake-Flask method is the gold standard for direct LogP measurement for compounds with a LogP between -2 and 4. Because –CF3 and –OCF3 benzoates typically fall in the 3.0–4.0 range, this method is highly applicable but requires strict control against microdroplet formation [2].

Step-by-Step Methodology:

  • Phase Saturation: Stir n-octanol and high-purity deionized water in a large vessel for 24 hours at 25 °C to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Preparation: Dissolve a precisely weighed amount of the fluorinated benzoate in a known volume of the saturated n-octanol phase. The concentration must remain below 0.01 M to prevent self-association.

  • Equilibration: In glass centrifuge tubes, combine the stock octanol solution with saturated water. Prepare three different volume ratios (e.g., 1:1, 1:2, and 2:1 octanol:water) to ensure the partition coefficient is independent of the phase ratio.

  • Agitation: Mechanically invert the tubes at a constant temperature (25 ± 1 °C) for 30 minutes. Avoid vigorous shaking to prevent the formation of stable emulsions.

  • Phase Separation: Centrifuge the tubes at 2000 x g for 15 minutes. This step is critical to force any octanol microdroplets out of the aqueous phase, which would otherwise falsely elevate the aqueous concentration and artificially lower the calculated LogP.

  • Quantification & Self-Validation: Carefully sample both phases using a glass syringe. Quantify the benzoate concentration in each phase using LC-MS or GC-FID.

    • Self-Validation Check: Calculate the mass balance. The sum of the mass in the octanol phase and the mass in the aqueous phase must equal the initial mass introduced (within ±5%). A failure here indicates volatility loss or adsorption to the glass, invalidating the run.

  • Calculation:

    
    . The values from the three different ratios must fall within a range of ± 0.3 log units.
    
Protocol B: Reversed-Phase HPLC Method (OECD 117)

For high-throughput screening of multiple benzoate derivatives, the RP-HPLC method is preferred. It relies on the correlation between chromatographic retention and lipophilicity [3].

Step-by-Step Methodology:

  • Calibration Standard Selection: Select 6 to 8 reference compounds with known, highly accurate Shake-Flask LogP values that bracket the expected LogP of the target benzoates (e.g., spanning LogP 2.0 to 5.0).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of methanol and water (e.g., 75:25 v/v). Ensure the pH is neutral, as benzoates can undergo hydrolysis at extreme pH levels.

  • Chromatographic Run: Inject the reference compounds and the target fluorinated benzoates onto a C18 analytical column. Record the retention times (

    
    ).
    
  • Dead Time Determination: Inject an unretained marker (such as thiourea or formamide) to determine the column dead time (

    
    ).
    
  • Capacity Factor Calculation: Calculate the capacity factor (

    
    ) for each compound using the formula: 
    
    
    
    .
  • Self-Validation & Interpolation: Construct a calibration curve by plotting

    
     versus the known LogP of the reference compounds.
    
    • Self-Validation Check: The linear regression must yield an

      
      . If the correlation is lower, the mobile phase composition or column chemistry is interacting specifically with the reference compounds, and the system must be recalibrated.
      
  • Final Derivation: Interpolate the LogP of the –CF3 and –OCF3 benzoates using the validated linear regression equation.

Conclusion

The substitution of a benzoate core with a –OCF3 group yields a compound that is measurably more lipophilic than its –CF3 analog. This counterintuitive phenomenon—where the addition of an oxygen atom increases hydrophobicity—is a direct result of negative hyperconjugation and the unique orthogonal conformation the –OCF3 group adopts relative to the aromatic ring. By utilizing rigorous, self-validating experimental protocols like the Shake-Flask and RP-HPLC methods, drug development professionals can accurately quantify these subtle differences, allowing for the precise tuning of pharmacokinetic profiles in novel therapeutics.

References

  • Leroux, F. R., Manteau, B., Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13).[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.[Link]

  • OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 520447, Methyl 4-(trifluoromethyl)benzoate. PubChem.[Link]

Technical Guide: WDR5 Inhibitor Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical synthesis, intermediate scaffolds, and design logic for WDR5 inhibitors, focusing on the WIN-site antagonists OICR-9429 and the dihydroisoquinolinone class (e.g., C16), as well as peptidomimetic strategies.

Executive Summary

WD Repeat Domain 5 (WDR5) is a critical scaffolding component of the MLL/SET1 histone methyltransferase complex, driving H3K4 methylation.[1] Overexpression of WDR5 is implicated in MLL-rearranged leukemias, neuroblastoma, and MYC-driven cancers. Therapeutic intervention primarily targets the WIN site (WDR5-Interaction site), an arginine-binding pocket that anchors MLL1 and other partners to WDR5.[2]

This guide analyzes the synthetic pathways for high-affinity WDR5 antagonists.[2] It dissects the construction of the (trifluoromethyl)pyridin-2-one scaffold (OICR-9429) and the dihydroisoquinolinone bicyclic core, providing researcher-grade protocols for key intermediates.[2]

Structural Biology & Design Principles

Effective synthesis requires understanding the target pocket. The WIN site is a deep, V-shaped cavity dominated by hydrophobic interactions and a critical "arginine anchor" point.

  • The Arginine Mimetic: The central design challenge is mimicking the Arg3765 residue of MLL1.

    • Early Peptidomimetics: Used actual arginine or guanidine derivatives (e.g., MM-589).[2]

    • Small Molecules: Utilize N-heterocycles (piperazines, imidazoles) or pyridones to engage the Phe133/Cys261 backbone carbonyls via hydrogen bonding while projecting hydrophobic groups into the solvent channel.[2]

Visualization: WDR5 Interaction Sites

WDR5_Interactions WDR5 WDR5 Protein (Beta-Propeller Scaffold) WIN_Site WIN Site (Arginine Pocket) WDR5->WIN_Site WBM_Site WBM Site (MYC Binding) WDR5->WBM_Site MLL1 MLL1 (KMT2A) SET1 Complex WIN_Site->MLL1 Recruits MYC c-MYC Oncoprotein WBM_Site->MYC Recruits OICR9429 OICR-9429 (Small Molecule) OICR9429->WIN_Site Blocks (Kd ~93nM) MM589 MM-589 (Peptidomimetic) MM589->WIN_Site Blocks (Kd <1nM)

Figure 1: WDR5 functional sites and inhibitor targeting logic. The WIN site is the primary target for displacing the MLL1 complex.

Case Study 1: Synthesis of OICR-9429

OICR-9429 is a benchmark non-peptidomimetic antagonist. Its structure comprises a central biaryl system linked to a methylpiperazine (arginine mimetic) and a trifluoromethyl-pyridone cap.

Retrosynthetic Analysis

The molecule is assembled via a convergent route involving three key fragments:

  • Fragment A: 4-(4-methylpiperazin-1-yl)aniline derivative.

  • Fragment B: Functionalized phenyl boronic acid (for the biaryl core).

  • Fragment C: 4-(trifluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (The "Warhead").

Detailed Synthetic Route

The synthesis proceeds through a nucleophilic aromatic substitution (


), followed by a Suzuki-Miyaura coupling, and finally an amide coupling.
Step 1: Construction of the Piperazine-Phenyl Core

Reaction:


 of 1-fluoro-4-nitrobenzene with N-methylpiperazine.[2]
  • Reagents: 1-fluoro-4-nitrobenzene, 1-methylpiperazine,

    
    , DMF.[2]
    
  • Conditions: 80°C, 4 hours.

  • Intermediate 1: 1-methyl-4-(4-nitrophenyl)piperazine.

    • Note: The electron-withdrawing nitro group activates the ring for nucleophilic attack.[2]

Step 2: Reduction to Aniline

Reaction: Catalytic Hydrogenation or Metal Reduction.

  • Reagents:

    
     (g), Pd/C (10%), Methanol.
    
  • Intermediate 2: 4-(4-methylpiperazin-1-yl)aniline.

    • Critical Quality Attribute: This amine is oxidation-sensitive; store under inert atmosphere.[2]

Step 3: Biaryl Formation (Suzuki Coupling)

To create the extended biaryl scaffold found in OICR-9429 derivatives, Intermediate 2 is often halogenated or coupled with a pre-functionalized biaryl halide. A common convergent approach involves coupling a bromo-nitrobenzene with a boronic acid before the reduction step, or coupling the aniline with a halo-arene.[2]

  • Protocol:

    • Mix Aryl Bromide (e.g., 1-bromo-4-(morpholinomethyl)benzene) and Boronic Ester.[2]

    • Catalyst:

      
       or 
      
      
      
      .[2]
    • Base:

      
       (2M aq).
      
    • Solvent: Dioxane/Water (4:1).

    • Temp: 90°C, 12h.

Step 4: The Pyridone "Cap" Synthesis

The unique 4-(trifluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid moiety is synthesized via:

  • Condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with cyanoacetamide.[2]

  • Cyclization in the presence of base (e.g., Piperidine/EtOH) to form the hydroxypyridine core.

  • Hydrolysis of the nitrile/ester to the carboxylic acid.

Step 5: Final Amide Coupling

Reaction: Amide bond formation between the Biaryl Aniline and Pyridone Acid.

  • Reagents: HATU (1.2 eq), DIEA (3 eq), DMF.

  • Procedure:

    • Dissolve Pyridone Acid in DMF. Add DIEA and HATU. Stir 15 min for activation.

    • Add Biaryl Aniline. Stir at RT for 16h.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

Visualization: OICR-9429 Synthesis Flow

OICR_Synthesis SM1 1-fluoro-4-nitrobenzene Int1 Nitro-Piperazine (Intermediate 1) SM1->Int1 SnAr (K2CO3) SM2 N-methylpiperazine SM2->Int1 SM3 Pyridone Acid (Fragment C) Final OICR-9429 SM3->Final Int2 Aniline (Intermediate 2) Int1->Int2 Reduction (H2/Pd) Biaryl Biaryl Aniline (Advanced Int.) Int2->Biaryl Suzuki Coupling (Ar-B(OH)2) Biaryl->Final Amide Coupling (HATU/DIEA)

Figure 2: Convergent synthesis pathway for OICR-9429.

Case Study 2: Dihydroisoquinolinone Inhibitors (C16)

Recent optimization (e.g., by the Fesik lab) led to the dihydroisoquinolinone class, which offers improved potency (Kd < 1 nM) and pharmacokinetic properties over early benzamides.

Key Intermediate: The Dihydroisoquinolinone Core

The synthesis of this bicyclic core is chemically elegant, utilizing a Claisen rearrangement to install the quaternary center.

Core Synthesis Protocol:

  • Allylation: Alkylation of dimethyl 5-hydroxyisophthalate with allyl bromide (

    
    , Acetone, Reflux).
    
  • Claisen Rearrangement: Thermal rearrangement of the allyl ether (200°C, diethylaniline) to the C-allyl phenol.

  • Ozonolysis/Cyclization:

    • Ozonolysis of the allyl group (

      
      , -78°C) followed by reductive workup (
      
      
      
      ) yields the aldehyde.[2]
    • Reductive amination with a primary amine (e.g., substituted benzylamine) followed by in situ lactamization closes the ring.

    • Result: A functionalized dihydroisoquinolinone core.[3][4]

Late-Stage Diversification

The core contains a phenol (from the Claisen step) which is activated as a Triflate (


, Pyridine).[2] This allows for late-stage Suzuki couplings to introduce diverse heteroaryl groups (the "P7 unit") that probe the WDR5 surface.[2]

Experimental Protocols (Self-Validating Systems)

Protocol A: General Amide Coupling (HATU Method)

Use this for the final assembly of WDR5 inhibitors.

Reagents:

  • Carboxylic Acid Fragment (1.0 equiv)[2]

  • Amine Fragment (1.0 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid in DMF (0.1 M concentration). Add DIPEA. Add HATU. The solution should turn slightly yellow. Stir for 10–15 minutes at room temperature (RT). Validation: LC-MS should show the formation of the activated ester (OBt/OAt adduct) if monitored.

  • Coupling: Add the Amine fragment. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Validation: Monitor by LC-MS for disappearance of the amine (m/z) and appearance of the product [M+H]+.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC.

Protocol B: Suzuki-Miyaura Coupling for Biaryl Intermediates

Use this for linking the "Arginine Mimetic" ring to the "Solvent Channel" ring.[2]

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • 
     (0.05 equiv)[2]
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Combine Aryl Halide, Boronic Ester, and Pd catalyst in a microwave vial.

  • Solvent: Add Dioxane and aqueous

    
    .
    
  • Degas: Sparge with Nitrogen/Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Validation: Filter through Celite. LC-MS check. The biaryl product often has a distinct UV spectrum compared to starting materials.

Comparison of Key Scaffolds

Scaffold ClassRepresentative CompoundKey Structural FeatureSynthesis ComplexityPotency (Kd)
Benzamides OICR-9429Methylpiperazine + BiarylModerate (Linear/Convergent)~93 nM
Peptidomimetics MM-589Macrocyclic PeptideHigh (SPPS + Cyclization)< 1 nM
Dihydroisoquinolinones C16 / Compound 14Bicyclic Lactam CoreHigh (Claisen/Ozonolysis)< 0.1 nM
Imidazoles WDR5-47Imidazole-PhenylModerate~300 nM

References

  • Discovery of OICR-9429: Grebien, F., et al. (2015). Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia. Nature Chemical Biology, 11, 571–578. Link

  • MM-589 Discovery: Karatas, H., et al. (2017).[5] Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction.[2] Journal of Medicinal Chemistry, 60(12), 4818–4839. Link

  • Dihydroisoquinolinone Series (C16): Tian, J., et al. (2020). Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. Journal of Medicinal Chemistry, 63(2), 656–675. Link

  • WDR5-47 Characterization: Bolshan, Y., et al. (2013). Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction. ACS Medicinal Chemistry Letters, 4(3), 353–357.[3] Link

  • Structural Basis of WDR5 Inhibition: Dharmarajan, V., et al. (2012). Structural basis for WDR5 interaction with the E2F1 transcription factor. Nucleic Acids Research, 40(13), 6333–6341. Link

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate

[1]

Abstract & Application Context

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a critical pharmacophore intermediate, notably utilized in the development of WD Repeat-Containing Protein 5 (WDR5) inhibitors for oncology research [1].[1] The presence of the trifluoromethoxy (-OCF

This guide details three distinct synthetic protocols for the conversion of 2-hydroxy-5-(trifluoromethoxy)benzoic acid to its methyl ester. While standard Fischer esterification is applicable, the presence of the ortho-phenolic group (forming strong intramolecular hydrogen bonds) and the electron-withdrawing -OCF

Key Chemical Properties
PropertyValue / Description
Target Molecule Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate
Starting Material 2-hydroxy-5-(trifluoromethoxy)benzoic acid
Molecular Formula C

H

F

O

Molecular Weight 236.15 g/mol
Key Challenge Intramolecular H-bonding (deactivating carbonyl); -OCF

stability.[2]

Chemical Strategy & Reaction Logic

The synthesis relies on nucleophilic acyl substitution. The choice of method depends on scale, available equipment, and tolerance for acidic conditions.

Method Comparison
MethodReagentsMechanismProsCons
A (Standard) SOCl

, MeOH
Acid Chloride in situHigh yield, rapid, drives equilibrium.Generates HCl/SO

gas; requires fume hood.[3]
B (Mild) EDCI, DMAP, MeOHSteglich EsterificationRoom temp, neutral pH, no gas evolution.Expensive reagents; urea byproduct removal.
C (Classic) H

SO

, MeOH
Fischer EsterificationCheap, simple setup.Slower (reversible equilibrium); requires reflux.
Reaction Scheme

The following diagram illustrates the mechanistic pathways for the preferred Thionyl Chloride method (Method A) and the Steglich coupling (Method B).

ReactionSchemenode_startStarting Material2-hydroxy-5-(trifluoromethoxy)benzoic acidnode_soMethod A:SOCl2, MeOH(In situ activation)node_start->node_sonode_edciMethod B:EDCI, DMAP(Carbodiimide coupling)node_start->node_edcinode_interIntermediateAcyl Chloride / Activated Esternode_prodProductMethyl 2-hydroxy-5-(trifluoromethoxy)benzoatenode_inter->node_prod+ MeOHnode_so->node_inter- SO2, - HClnode_edci->node_prod+ MeOH- Urea Byproduct

Caption: Dual-pathway synthesis strategy. Method A proceeds via an acid chloride intermediate, while Method B utilizes an O-acylisourea intermediate.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Preferred)

Best for: Gram-scale synthesis, high yields, robust conversion.

Safety Note: Thionyl chloride (SOCl


  • Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Cap with a drying tube (CaCl

    
    ) or connect to an inert gas line (N
    
    
    /Ar).
  • Solvation: Charge the flask with 2-hydroxy-5-(trifluoromethoxy)benzoic acid (2.0 g, 9.0 mmol) and anhydrous Methanol (20 mL) . Cool the solution to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride (1.3 mL, ~18.0 mmol, 2.0 equiv) dropwise over 10 minutes.

    • Observation: The reaction is exothermic; ensure slow addition to control temperature. Gas evolution (HCl/SO

      
      ) will occur.[3]
      
  • Reflux: Remove the ice bath and replace the addition funnel with a reflux condenser. Heat the mixture to reflux (65°C) for 2–3 hours .

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The starting acid (polar) should disappear, replaced by the less polar ester spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to remove excess methanol and SOCl

      
      .
      
    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Saturated NaHCO

      
       (2 x 30 mL) to neutralize trace acid. Caution: CO
      
      
      evolution.
    • Wash with Brine (30 mL), dry over anhydrous Na

      
      SO
      
      
      , and filter.
  • Purification: Concentrate to dryness. The residue is typically pure enough for use (>95%). If necessary, purify via flash column chromatography (SiO

    
    , 0-10% EtOAc in Hexanes).
    
Method B: EDCI Coupling (Mild Conditions)

Best for: Small scale (<500 mg), acid-sensitive substrates, or parallel synthesis libraries. Reference Protocol Adapted from WDR5 Inhibitor Studies [1].

  • Dissolution: In a 50 mL flask, dissolve 2-hydroxy-5-(trifluoromethoxy)benzoic acid (1.0 equiv) in a 1:1 mixture of DCM (Dichloromethane) and MeOH (0.15 M concentration).

  • Reagent Addition: Cool to 0°C. Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 equiv) followed by DMAP (4-Dimethylaminopyridine, 0.2 equiv) .

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 16 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove DMAP/EDCI), then Saturated NaHCO

      
      , then Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Analytical Data & Validation

Since the -OCF

Expected Analytical Signatures
TechniqueSignalAssignment
1H NMR (CDCl

)

10.6 ppm (s, 1H)
Phenolic -OH (Intramolecular H-bond)

7.70 ppm (d, 1H)
Aromatic H (Ortho to Ester)

7.30 ppm (dd, 1H)
Aromatic H (Meta to Ester)

6.95 ppm (d, 1H)
Aromatic H (Ortho to OH)

3.98 ppm (s, 3H)
Methyl Ester (-OCH

)
19F NMR

-58.0 to -59.0 ppm (s)
Trifluoromethoxy (-OCF

)
MS (ESI) m/z 237.1 [M+H]

Positive Ion Mode
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete conversion due to H-bonding.Switch from Method C (H

SO

) to Method A (SOCl

). Increase reflux time.
Impurity: Methyl Ether Alkylation of the phenol (-OH).Avoid using Methyl Iodide/Base. Use acid-catalyzed methods (A or C) which are selective for the carboxylic acid.
Hydrolysis Wet solvents or poor storage.Store product in a desiccator. Ensure MeOH is anhydrous during synthesis.

Workflow Visualization

The following diagram outlines the purification decision tree to ensure high purity (>98%) for biological assays.

PurificationrawCrude Reaction MixtureevapEvaporate Volatiles(MeOH, SOCl2)raw->evapextractLiquid-Liquid Extraction(EtOAc / Sat. NaHCO3)evap->extractcheckTLC / NMR CheckPurity > 95%?extract->checkpureFinal Product(Clear Oil or White Solid)check->pureYescolFlash Chromatography(Hexane:EtOAc 9:1)check->colNocol->pure

Caption: Post-reaction workup and purification decision tree.

References

  • Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). Source: National Institutes of Health (PMC / J Med Chem). Context: Describes the EDCI coupling protocol for 2-hydroxy-5-(trifluoromethoxy)benzoic acid. URL:[Link]

  • Thionyl Chloride Mediated Esterification Mechanisms. Source: Master Organic Chemistry. Context: Mechanistic details on the activation of carboxylic acids via acid chlorides.[3] URL:[Link]

Application Note: Selective Esterification of 2-Hydroxy-5-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the esterification of 2-hydroxy-5-(trifluoromethoxy)benzoic acid (CAS: 129644-57-1). It prioritizes the Fischer Esterification method due to its high selectivity for the carboxylic acid functionality in the presence of a free phenolic hydroxyl group.

Abstract

This guide details the optimized protocol for the esterification of 2-hydroxy-5-(trifluoromethoxy)benzoic acid (5-TFMSA). While the presence of an electron-withdrawing trifluoromethoxy group (-OCF


) and an ortho-phenolic hydroxyl group presents specific electronic and steric challenges, this protocol demonstrates that a modified Fischer Esterification provides the highest selectivity (>98%) for the carboxylate ester without protecting the phenol. Alternative routes via acid chlorides are discussed for sterically hindered alcohols.

Chemical Analysis & Strategy

Substrate Characteristics

The starting material, 5-TFMSA, contains three distinct functional motifs that dictate reactivity:

  • Carboxylic Acid (-COOH): The target for esterification.[1] Its pKa is lowered (approx. 2.5–2.8) relative to salicylic acid due to the electron-withdrawing nature of the -OCF

    
     group.
    
  • Phenolic Hydroxyl (-OH): Located ortho to the carboxylic acid. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the ground state.

  • Trifluoromethoxy Group (-OCF

    
    ):  A lipophilic, electron-withdrawing group at the meta position relative to the carboxylic acid. It deactivates the aromatic ring toward electrophilic substitution but increases the acidity of the phenol.
    
Method Selection Matrix

The choice of esterification method is critical to avoid side reactions such as O-alkylation of the phenol or decarboxylation.[2]

MethodReagentsSelectivity (COOH vs OH)Suitability
Fischer Esterification MeOH, H

SO

(cat.)
High (Phenol is non-nucleophilic in acid)Primary Protocol (Scalable, Cost-effective)
Alkyl Halide / Base MeI, K

CO

, DMF
Low (Risks O-alkylation of phenol)Not Recommended for free phenol products
Acid Chloride SOCl

, then MeOH
Medium (Phenol can react with SOCl

)
Secondary Protocol (For bulky esters)
Coupling Agents EDC/DMAP, MeOHHigh Good for small scale, expensive for bulk

Detailed Protocol: Fischer Esterification (Methyl Ester)[3]

This protocol describes the synthesis of methyl 2-hydroxy-5-(trifluoromethoxy)benzoate .

Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The high concentration of methanol drives the equilibrium forward (Le Chatelier's principle).

FischerMechanism Start 5-TFMSA (Substrate) Protonation Carbonyl Protonation Start->Protonation + H+ Attack Nucleophilic Attack (MeOH) Protonation->Attack + MeOH Transfer Proton Transfer & Elimination (-H2O) Attack->Transfer Tetrahedral Intermediate Product Methyl Ester (Product) Transfer->Product - H2O, - H+

Figure 1: Mechanistic pathway of the acid-catalyzed esterification.

Materials & Reagents[4]
  • Substrate: 2-Hydroxy-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, 10–20 equiv)

  • Catalyst: Sulfuric acid (conc.[3] H

    
    SO
    
    
    
    , 98%, 0.1–0.2 equiv) or Thionyl Chloride (0.1 equiv, generates HCl in situ)
  • Quench: Saturated NaHCO

    
     solution
    
  • Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Procedure

Step 1: Setup

  • Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 5-TFMSA (e.g., 10 g, 45.0 mmol) to the flask.

  • Add Methanol (50 mL). The solid may not dissolve completely until heated.

Step 2: Catalyst Addition

  • Critical Safety: While stirring, add concentrated H

    
    SO
    
    
    
    (0.5 mL) dropwise.
    • Note: The reaction is exothermic.[3] If using thionyl chloride as a catalyst source (0.5 mL), add it slowly at 0°C, then warm to room temperature.

Step 3: Reflux

  • Heat the reaction mixture to reflux (approx. 65°C) using an oil bath or heating mantle.

  • Maintain reflux for 4–6 hours .

  • IPC (In-Process Control): Monitor by TLC (System: Hexane/EtOAc 3:1). The starting acid will be more polar (lower R

    
    ) than the ester product (higher R
    
    
    
    ).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the methanol (approx. 80-90% volume reduction).

  • Dissolve the residue in Ethyl Acetate (50 mL).

  • Wash the organic layer carefully with saturated NaHCO

    
      (2 x 30 mL).
    
    • Caution: CO

      
       evolution will occur. Vent the separatory funnel frequently. This step removes the catalyst and any unreacted starting acid.
      
  • Wash with Brine (saturated NaCl, 30 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .

Step 5: Isolation

  • Filter off the drying agent.[2]

  • Concentrate the filtrate under vacuum to yield the crude ester.

  • Purification: The product is typically pure enough (>95%) for subsequent steps. If necessary, purify via:

    • Recrystallization: Hexane/EtOAc or pure Hexane (cooling).

    • Flash Chromatography: Silica gel, eluting with Hexane/EtOAc (9:1).

Alternative Protocol: Acid Chloride Method

Use this method if the alcohol is sterically hindered (e.g., t-butanol) or if the Fischer method yield is low.

  • Activation: Dissolve 5-TFMSA in Toluene. Add Thionyl Chloride (SOCl

    
    )  (1.5 equiv) and a catalytic drop of DMF.
    
  • Reaction: Heat to 70°C for 2 hours until gas evolution (SO

    
    , HCl) ceases.
    
  • Evaporation: Remove excess SOCl

    
     and toluene under vacuum to obtain the crude acid chloride.
    
  • Esterification: Redissolve in DCM. Add the desired Alcohol (1.2 equiv) and a base like Pyridine or Triethylamine (1.5 equiv) at 0°C. Stir at RT for 2 hours.

Analytical Characterization (Expected Data)

TechniqueExpected Signal / ObservationInterpretation

H NMR
(CDCl

)

~3.95 ppm (s, 3H)
Methyl ester (-COOCH

)

~10.5-11.0 ppm (s, 1H)
Phenolic -OH (chelated)

~7.0-8.0 ppm (m, 3H)
Aromatic protons

F NMR

~-58 ppm (s, 3F)
Trifluoromethoxy group (-OCF

)
IR Spectroscopy ~1680-1700 cm

Ester C=O stretch (conjugated)
~3200-3400 cm

Phenolic O-H stretch (broad)

Safety & Handling

  • Fluorinated Compounds: While the -OCF

    
     group is stable, avoid contact with strong reducing agents (e.g., LiAlH
    
    
    
    ) unless reduction of the ester is intended.
  • Corrosives: H

    
    SO
    
    
    
    and SOCl
    
    
    cause severe burns. Work in a fume hood.
  • Waste: Dispose of fluorinated organic waste in dedicated halogenated solvent containers.

Workflow Diagram

Workflow Input Input: 5-TFMSA + MeOH Catalysis Add Catalyst: H2SO4 (conc.) Input->Catalysis Reflux Reflux: 65°C, 4-6 Hours Catalysis->Reflux Concentration Evaporation: Remove excess MeOH Reflux->Concentration Extraction Extraction: EtOAc + NaHCO3 Wash Concentration->Extraction Drying Drying & Filtration: Na2SO4 Extraction->Drying Final Final Product: Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate Drying->Final

Figure 2: Operational workflow for the synthesis of the methyl ester.

References

  • PubChem. (n.d.). 2-hydroxy-5-(trifluoromethoxy)benzoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[1][4][5][6] Retrieved October 26, 2023, from [Link]

Sources

Application Note: Optimization of EDCI/DMAP-Mediated Coupling Conditions for Salicylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Salicylate esters are highly valued pharmacophores and synthetic intermediates utilized across drug development, cosmetic formulation, and materials science. Synthesizing these esters directly from salicylic acid via Steglich esterification—utilizing a carbodiimide and 4-dimethylaminopyridine (DMAP)—presents unique thermodynamic and kinetic challenges.

As a Senior Application Scientist, I frequently observe that the bifunctional nature of salicylic acid compromises standard coupling protocols. The strong intramolecular hydrogen bond between the ortho-phenolic hydroxyl group and the carboxylic acid carbonyl reduces the electrophilicity of the activated intermediate. Furthermore, the presence of the unprotected phenolic -OH introduces the risk of competitive self-condensation and oligomerization. This guide provides a self-validating, field-proven methodology for optimizing EDCI/DMAP coupling conditions specifically tailored for salicylates.

Mechanistic Insights and Causality (E-E-A-T)

To design a robust protocol, one must understand the causality behind the reagent selection:

  • EDCI over DCC: While N,N'-Dicyclohexylcarbodiimide (DCC) is a traditional coupling agent, it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from organic solvents and often contaminates the final ester. In contrast, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) yields a water-soluble urea byproduct that is easily washed away during a mild aqueous workup. This is critical for salicylate esters, which can degrade during harsh silica gel chromatography.

  • The Critical Role of DMAP: When EDCI activates salicylic acid, it forms an O-acylisourea intermediate. Without a catalyst, this intermediate is prone to a slow, irreversible O-to-N acyl migration, forming an unreactive N-acylurea. DMAP acts as a superior nucleophilic acyl transfer catalyst. It attacks the O-acylisourea faster than the rearrangement can occur, generating a highly reactive acylpyridinium intermediate[1]. The steric bulk of this acylpyridinium species also shields the carbonyl from the less nucleophilic ortho-phenolic -OH, favoring attack by the target primary or secondary alcohol[2].

Mechanism SA Salicylic Acid (H-Bonded) OAU O-Acylisourea Intermediate SA->OAU + EDCI EDCI EDCI EDCI->OAU AcylPy Acylpyridinium Species OAU->AcylPy + DMAP Urea EDCI-Urea (Water Soluble) OAU->Urea O-to-N Migration DMAP DMAP DMAP->AcylPy AcylPy->DMAP Catalyst Regeneration Product Salicylate Ester AcylPy->Product + R-OH ROH R-OH (Alcohol) ROH->Product

Figure 1: Mechanistic pathway of EDCI/DMAP esterification of salicylic acid.

Quantitative Optimization Data

Direct coupling is highly efficient when the target alcohol is a primary alcohol used in slight excess[3]. However, for sterically hindered secondary alcohols or phenols, transient protection of the phenolic -OH is recommended to prevent competitive self-condensation.

Table 1: Optimization of EDCI/DMAP Coupling for Salicylic Acid

Substrate (Alcohol Type)Equivalents (Acid : Alc : EDCI : DMAP)SolventTemp / TimeYield (%)Mechanistic Notes
Primary (e.g., n-Butanol)1.0 : 1.2 : 1.2 : 0.1DCM0 °C to RT, 12h85-92%Direct coupling successful; excess alcohol outcompetes phenolic -OH.
Secondary (e.g., Menthol)1.0 : 1.5 : 1.5 : 0.5DCM/DMF0 °C to RT, 24h60-70%Higher DMAP loading required to stabilize the acylpyridinium species.
Phenol (e.g., Bakuchiol)1.0 : 1.0 : 1.2 : 0.2DCMRT, 18h75-80%Requires strict stoichiometric control to prevent disalicylide formation.
Hindered (w/ Protection)1.0 : 1.1 : 1.2 : 0.1DCM0 °C to RT, 12h>90%Phenolic -OH protected as an acetate prior to coupling.

Validated Experimental Protocols

The following workflows are designed as self-validating systems . The sequential aqueous workup is chemically engineered to isolate the target ester by systematically altering the solubility states of the reagents and byproducts.

Workflow Step1 1. Reagent Preparation Dissolve Salicylic Acid & Alcohol in dry DCM (0.2 M) Step2 2. Thermal Control Cool mixture to 0 °C under Argon atmosphere Step1->Step2 Step3 3. Activation Add EDCI·HCl (1.2 eq) followed by DMAP (0.1-0.2 eq) Step2->Step3 Step4 4. Coupling Reaction Stir at 0 °C for 1h, then warm to RT for 12-24h Step3->Step4 Step5 5. Aqueous Quench & Workup Wash with 0.5 M HCl, saturated NaHCO3, and brine Step4->Step5 Step6 6. Isolation & Purification Dry over MgSO4, concentrate, & flash chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for salicylate ester synthesis.

Protocol A: Direct Steglich Esterification (For Primary/Secondary Alcohols)

Use this protocol when the target alcohol is highly nucleophilic.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve Salicylic Acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C suppresses the thermodynamic O-to-N acyl migration of the O-acylisourea intermediate, maximizing the yield of the active acylpyridinium species.

  • Activation: Add EDCI·HCl (1.2 equiv) in one solid portion, followed immediately by DMAP (0.1 to 0.2 equiv).

  • Coupling: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm naturally to room temperature (RT). Stir for an additional 12–24 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate, typically 4:1).

  • Self-Validating Quench & Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially to remove specific impurities:

    • 0.5 M HCl (2 × 20 mL): Protonates DMAP and the EDCI-urea byproduct, pulling them entirely into the aqueous phase.

    • Saturated aqueous NaHCO3 (2 × 20 mL): Deprotonates unreacted salicylic acid (pKa ~2.97), removing it as water-soluble sodium salicylate.

    • Brine (1 × 20 mL): Breaks any emulsions and removes residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude NMR should now exclusively show the target ester and trace unreacted alcohol, making flash column chromatography on silica gel highly predictable.

Protocol B: Esterification via Phenolic Protection (For Hindered Alcohols/Phenols)

Use this protocol to prevent oligomerization when coupling with sterically hindered substrates.

  • Protection: React salicylic acid with acetic anhydride (1.5 equiv) and a catalytic amount of sulfuric acid to yield acetylsalicylic acid. Recrystallize the intermediate from toluene.

  • Coupling: Follow Protocol A exactly, substituting salicylic acid with acetylsalicylic acid. Causality: The absence of the free phenolic -OH eliminates the possibility of self-condensation and significantly accelerates the coupling kinetics with hindered alcohols.

  • Selective Deprotection: Dissolve the resulting purified ester in a mixture of THF/MeOH (1:1). Add catalytic K2CO3 (0.1 equiv) and stir at RT for 2 hours. This selectively cleaves the phenolic acetate without hydrolyzing the more sterically hindered, newly formed target ester.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Title: In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line Source: Science Alert URL
  • Source: National Center for Biotechnology Information (PMC)

Sources

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

Subject: Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (Methyl 5-trifluoromethoxysalicylate) is a high-value fluorinated building block used to introduce the privileged trifluoromethoxy (-OCF


) motif into drug candidates.

Significance in Drug Discovery: The -OCF


 group is often termed a "super-halogen" or "super-ether." It combines high lipophilicity with strong electron-withdrawing properties and exceptional metabolic stability.[1][2][3] When positioned at the C5 position of a salicylate core, it offers a unique vector for optimizing Ligand Efficiency (LE)  and Lipophilic Ligand Efficiency (LLE) .

Core Applications:

  • Bioisosteric Replacement: A superior alternative to -Cl, -CF

    
    , or -OCH
    
    
    
    groups to block metabolic soft spots (CYP450 oxidation) while modulating pKa.
  • Fragment-Based Drug Discovery (FBDD): The salicylate core serves as a "privileged scaffold" for targeting metalloenzymes and kinases, while the 5-OCF

    
     tail probes hydrophobic pockets.
    
  • Prodrug Design: The methyl ester functions as a masking group for the active salicylic acid moiety, improving oral bioavailability before systemic hydrolysis.

Part 2: Technical Profile & Structural Analysis

Physicochemical Properties

The 5-trifluoromethoxy group imparts distinct properties compared to its non-fluorinated analogs.

PropertyValue / DescriptionImpact on Drug Design
Lipophilicity (

constant)
+1.04 (approx)Significantly higher than -OCH

(-0.02) and -Cl (+0.71). Increases membrane permeability and BBB penetration.
Electronic Effect (

)
+0.35Electron-withdrawing (inductive). Increases the acidity of the phenol and the benzoic acid (upon hydrolysis).
Metabolic Stability HighThe C-F bond energy (~116 kcal/mol) renders the group resistant to oxidative metabolism (unlike -OCH

).
Conformation Flexible/TwistedThe O-CF

bond allows for conformational adaptation within a binding pocket, unlike the rigid -CF

.
Structural Logic Diagram

The following diagram illustrates the pharmacophore features of the scaffold.

G Core Salicylate Core (Scaffold) Ester Methyl Ester (C1 Position) Core->Ester Electrophilic Site (Amidation/Hydrolysis) Phenol Phenolic -OH (C2 Position) Core->Phenol H-Bond Donor (Intramolecular Lock) OCF3 -OCF3 Group (C5 Position) Core->OCF3 Lipophilic Vector (Metabolic Block) Phenol->Ester Intramolecular H-Bond

Caption: Pharmacophore map of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate showing the interplay between the intramolecular hydrogen bond and the diversity vectors.

Part 3: Experimental Protocols

These protocols are designed to overcome the specific reactivity challenges of salicylates, particularly the reduced electrophilicity of the ester carbonyl due to the strong intramolecular hydrogen bond with the phenol.

Protocol A: Controlled Hydrolysis (Activation to Acid)

Purpose: To generate 2-hydroxy-5-(trifluoromethoxy)benzoic acid for downstream coupling.

Reagents:

  • Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (3.0 eq)
    
  • Solvent: THF:Water (3:1 v/v)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve the methyl ester (1.0 mmol) in THF (3 mL) in a round-bottom flask.

  • Activation: Add a solution of LiOH·H

    
    O (3.0 mmol) in Water (1 mL) dropwise.
    
    • Note: The solution may turn yellow due to phenolate formation.

  • Reaction: Stir vigorously at 40°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The ester spot (higher R

      
      ) should disappear.
      
  • Workup:

    • Cool to 0°C.

    • Acidify carefully with 1M HCl to pH ~2. The carboxylic acid will precipitate or form an oil.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Yield: Expect >90% yield of a white/off-white solid.

Protocol B: High-Efficiency Amidation (Salicylamide Library Synthesis)

Purpose: To synthesize a library of 5-trifluoromethoxy salicylamides. Direct aminolysis of the methyl ester is often sluggish; coupling via the acid is recommended.

Reagents:

  • Acid from Protocol A (1.0 eq)

  • Amine (R-NH

    
    ) (1.2 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Procedure:

  • Activation: In a dried vial, dissolve the Acid (0.5 mmol) and HATU (0.6 mmol) in DMF (2 mL).

  • Base Addition: Add DIPEA (1.5 mmol). Stir for 5 minutes at Room Temperature (RT).

    • Mechanism:[2][4] This pre-activates the acid to the O-At ester.

  • Coupling: Add the Amine (0.6 mmol).

  • Incubation: Stir at RT for 12 hours.

    • Troubleshooting: If the reaction is slow (due to steric bulk of the amine), heat to 50°C.

  • Purification:

    • Dilute with EtOAc, wash with saturated NaHCO

      
       (removes unreacted acid) and 1M HCl (removes unreacted amine).
      
    • Purify via flash chromatography (SiO

      
      ).
      
Protocol C: "Fluorine Scan" Bioisosteric Evaluation

Purpose: To compare the -OCF


 analog against -Cl or -H analogs in a binding assay.

Workflow:

  • Synthesize: Prepare the 5-OCF

    
     analog using Protocol B.
    
  • Synthesize Controls: Prepare the 5-Cl and 5-H analogs using commercially available methyl 5-chlorosalicylate and methyl salicylate.

  • Assay: Test all three in the target assay (e.g., COX-2 inhibition, Kinase assay).

  • Analyze: Calculate the Lipophilic Ligand Efficiency (LLE) :

    
    
    
    • Success Criterion: If the 5-OCF

      
       analog maintains potency but increases metabolic half-life (
      
      
      
      ), it is the superior lead.

Part 4: Drug Discovery Applications (Case Studies)

Case Study 1: Metabolic Blocking in COX Inhibitors

Salicylates are classic COX inhibitors. However, simple salicylates can be rapidly metabolized via hydroxylation at the C5 position.

  • Application: Replacing the C5-H with C5-OCF

    
     blocks this metabolic soft spot.
    
  • Result: The -OCF

    
     group prevents CYP450 oxidation while enhancing lipophilicity, potentially increasing the drug's residence time in the hydrophobic channel of the COX enzyme.
    
Case Study 2: Kinase Inhibitor "Warhead" Design

Many kinase inhibitors utilize a "hinge binder" motif. Salicylamides can form bidentate hydrogen bonds with the kinase hinge region.

  • Strategy: Use Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate to synthesize a library of N-aryl salicylamides.

  • Effect: The 5-OCF

    
     group projects into the "back pocket" (hydrophobic region II) of the kinase ATP site. Its flexibility allows it to adapt to the pocket shape better than a rigid -CF
    
    
    
    group, often improving selectivity.

Workflow Diagram: From Building Block to Lead

Workflow Start Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (Starting Material) Step1 Hydrolysis (LiOH) Start->Step1 Intermediate 5-OCF3 Salicylic Acid (Active Intermediate) Step1->Intermediate Branch1 Amide Coupling (R-NH2, HATU) Intermediate->Branch1 Branch2 Phenol Functionalization (R-X, K2CO3) Intermediate->Branch2 Product1 Salicylamide Library (Kinase/COX Targets) Branch1->Product1 Product2 O-Alkoxy Derivatives (PPAR Agonists) Branch2->Product2

Caption: Synthetic workflow converting the methyl ester building block into diverse bioactive scaffolds.

Part 5: Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: The trifluoromethoxy group is stable, but the ester can hydrolyze if exposed to moisture over long periods. Store in a cool, dry place under inert atmosphere (Nitrogen/Argon).

  • Disposal: Fluorinated organic compounds require high-temperature incineration. Do not dispose of down the drain.

Part 6: References

  • Manteau, B., et al. "The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches." ChemMedChem, 2010. Link (Review of -OCF3 properties in drug design).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link (Discussion on -OCF3 vs -Cl bioisosterism).

  • Leroux, F. R., et al. "Trifluoromethoxy derivatives as medicinally relevant compounds." Future Medicinal Chemistry, 2019. Link (Specific applications of the OCF3 group).

  • PubChem Compound Summary. "2-Hydroxy-5-(trifluoromethoxy)benzoic acid" (Acid form of the topic compound). Link (For structural verification).

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link (Source for Sigma and Pi constants).

Sources

Troubleshooting & Optimization

Improving yield of 5-trifluoromethoxy salicylate esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the esterification of 5-trifluoromethoxy salicylic acid (2-hydroxy-5-(trifluoromethoxy)benzoic acid). As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex impurity profiles when working with this specific substrate.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to help you achieve >85% esterification yields.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does standard Fischer esterification result in poor yields (<30%) for 5-trifluoromethoxy salicylic acid? A: The poor yield is driven by two synergistic deactivating factors. First, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, significantly reducing the electrophilicity of the carbonyl carbon. Second, the 5-trifluoromethoxy (–OCF₃) group exerts a powerful electron-withdrawing inductive effect. While this increases the acidity of the proton, it severely destabilizes the protonated oxonium intermediate required during Fischer esterification. Consequently, forcing conditions (refluxing in neat alcohol with H₂SO₄) often lead to incomplete conversion or thermal degradation.

Q2: I attempted an SN2 alkylation using an alkyl halide and K₂CO₃, but I am seeing a mixture of products. What is happening? A: You are observing competitive O-alkylation at the phenol position. Salicylic acids contain two nucleophilic sites: the carboxylate and the phenoxide. The strongly electron-withdrawing –OCF₃ group at the para position relative to the phenol increases the acidity of the phenol. Under mildly basic conditions (like K₂CO₃), the phenol is partially deprotonated, leading to a mixture of the desired ester, the phenol ether, and dialkylated byproducts. To resolve this, you must use a carboxyl-selective activation method.

Q3: What is the most effective method to achieve high yields for this specific substrate? A: Carbodiimide-mediated coupling—specifically using EDCI and DMAP (Steglich esterification)—is the gold standard for this substrate. A structural optimization study on salicylic acid-derived inhibitors demonstrated that reacting 2-hydroxy-5-(trifluoromethoxy)benzoic acid with EDCI and DMAP in a DCM/MeOH mixture successfully bypasses both steric and electronic deactivation, yielding the ester efficiently at room temperature . EDCI is preferred over DCC because the resulting urea byproduct is water-soluble, simplifying downstream purification.

Part 2: Diagnostic Workflow & Data Presentation

When optimizing your reaction, use the following diagnostic workflow to identify the root cause of yield bottlenecks.

Troubleshooting Start Low Ester Yield (< 50%) CheckLCMS Check LCMS: Is Starting Material Consumed? Start->CheckLCMS ConsumedYes Yes CheckLCMS->ConsumedYes ConsumedNo No CheckLCMS->ConsumedNo SideProducts Identify Side Products ConsumedYes->SideProducts ReagentIssue Check Reagents: Moisture or Degraded EDCI? ConsumedNo->ReagentIssue PhenolEther Phenol Ether Detected (O-Alkylation) SideProducts->PhenolEther NAcylUrea N-Acylurea Detected (1,3-Rearrangement) SideProducts->NAcylUrea FixMoisture Action: Use Anhydrous Solvents (DCM/THF) ReagentIssue->FixMoisture FixBase Action: Switch to Carboxyl-Selective Activation (EDCI/DMAP) PhenolEther->FixBase FixDMAP Action: Increase DMAP to 0.2 - 0.5 eq NAcylUrea->FixDMAP

Diagnostic workflow for troubleshooting low yields in 5-trifluoromethoxy salicylate esterification.

Quantitative Method Comparison

To guide your methodology selection, below is a summary of typical esterification approaches applied to 5-trifluoromethoxy salicylic acid and their expected outcomes:

Esterification MethodReagents / ConditionsTypical YieldPrimary Impurity / IssueRecommendation
Fischer Esterification R-OH, H₂SO₄, Reflux< 30%Unreacted starting materialNot recommended due to –OCF₃ deactivation.
Base-Promoted Alkylation R-X, K₂CO₃, DMF40 - 50%Phenol ether (O-alkylation)Avoid unless the phenol is pre-protected.
Acid Chloride Formation SOCl₂ or (COCl)₂, then R-OH60 - 70%Polymeric degradation productsViable, but requires harsh, acidic conditions.
Steglich (Carbodiimide) EDCI, DMAP, DCM, 0 °C to RT> 85%N-acylurea (if DMAP is too low)Optimal Method for high purity and yield.

Part 3: Validated Step-by-Step Protocol (EDCI/DMAP Coupling)

This protocol is designed as a self-validating system . By incorporating in-process checkpoints, you can verify the causality of the reaction at each stage rather than blindly waiting for the final yield.

Mechanism Step1 5-OCF3 Salicylic Acid + EDCI Step2 O-Acylisourea Intermediate Step1->Step2 Activation Step3 Acylpyridinium Active Ester Step2->Step3 + DMAP (Prevents Rearrangement) Step4 Target Ester Product Step3->Step4 + R-OH (Nucleophilic Attack)

Mechanistic pathway of DMAP-catalyzed Steglich esterification preventing side reactions.

Step 1: Reagent Preparation & Activation

  • Dissolve 1.0 equivalent of 5-trifluoromethoxy salicylic acid in anhydrous Dichloromethane (DCM) to achieve a 0.3 M concentration.

    • Causality: Anhydrous conditions are critical. Moisture will competitively hydrolyze the highly reactive O-acylisourea intermediate back to the starting acid.

  • Cool the mixture to 0 °C using an ice bath.

  • Add 1.5 equivalents of EDCI hydrochloride and 0.2 equivalents of DMAP.

    • Validation Checkpoint: Stir for 15–30 minutes. A slight color change or complete dissolution indicates the successful formation of the active O-acylisourea and subsequent acylpyridinium intermediate.

Step 2: Nucleophilic Addition

  • Add 2.0 to 5.0 equivalents of the target alcohol (e.g., Methanol or Ethanol). If the alcohol is a solid, dissolve it in a minimum volume of anhydrous DCM before dropwise addition.

  • Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12–16 hours.

    • Causality: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It reacts with the O-acylisourea much faster than the alcohol does, forming a highly electrophilic acylpyridinium intermediate. This completely prevents the O-acylisourea from undergoing a detrimental 1,3-rearrangement into a dead-end N-acylurea byproduct .

    • Validation Checkpoint: Spot the reaction on a TLC plate (UV 254 nm). The lower Rf starting acid spot should be completely consumed, replaced by a higher Rf ester spot.

Step 3: Quench and Extraction

  • Quench the reaction by adding an equal volume of deionized water.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (x2) : Removes DMAP and unreacted EDCI.

    • Saturated NaHCO₃ (x2) : Removes any trace unreacted starting carboxylic acid.

    • Brine (x1) : Removes residual water from the organic layer.

    • Validation Checkpoint: The aqueous washes ensure all water-soluble urea byproducts are removed. Check the organic layer via LCMS; only the target product mass should be present, confirming the integrity of the extraction.

Step 4: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Validation: Run a ¹H NMR. You should observe the complete disappearance of the broad carboxylic acid proton (~11.0 ppm) and the appearance of the new ester alkyl protons (e.g., a sharp singlet at ~3.9 ppm for a methyl ester), alongside the intact phenol proton (~10.5 ppm).

References

  • Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5) . PubMed Central (PMC).[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Green Chemistry (Royal Society of Chemistry).[Link]

Technical Support Center: Purification of Methyl Salicylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Flash Chromatography Purification of Methyl Salicylate Derivatives Ticket ID: #MS-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Chemistry of the Separation

Welcome to the technical support hub for phenolic ester purification. Methyl salicylate (wintergreen oil) and its derivatives present a unique chromatographic challenge. Unlike simple esters, these compounds possess a phenolic hydroxyl group ortho to the ester carbonyl.

The Critical Insight: Methyl salicylate exhibits strong intramolecular hydrogen bonding (between the phenolic -OH and the ester C=O). This internal bond reduces the compound's apparent polarity and "shields" the hydroxyl group from the stationary phase. However, derivatives (e.g., nitro-, halo-, or alkyl-substituted) often perturb this electronic balance or introduce new polar functionalities, leading to the two most common failure modes in flash chromatography: peak tailing and co-elution with starting materials .

This guide provides a self-validating system to overcome these issues, ensuring high purity for drug development applications.

Module 1: Method Development Strategy

Do not guess your gradient. Use this systematic workflow to design a robust separation method.

Step 1: The TLC "Scout" (The Self-Validating Step)

Before touching the flash system, you must validate solvent selectivity on Thin Layer Chromatography (TLC).

  • Standard System: Hexane / Ethyl Acetate (Hex/EtOAc).

  • Polar System: Dichloromethane / Methanol (DCM/MeOH) – Use only if derivatives are highly polar.

  • The "Phenol" Rule: If your derivative retains the free phenolic -OH, you must acidify your mobile phase to prevent tailing.

    • Add 0.1% to 1.0% Acetic Acid (AcOH) or Formic Acid to the organic modifier.

Step 2: Calculating the Gradient (Rf to CV)

A reliable flash run requires the target compound to elute between 2 and 10 Column Volumes (CV).

  • Target Rf: 0.25 – 0.35 in the specific TLC solvent mixture.

  • The Formula:

    
    
    
    • Example: If Rf = 0.3, elution occurs at

      
       3.3 CV.
      
Step 3: Loading Technique
  • Liquid Loading: Acceptable for oils (common for methyl salicylate derivatives). Dissolve in minimum DCM or Hexane.

  • Dry Loading (Recommended for Resolution): If

    
     between your product and impurity, use dry loading. Adsorb crude onto Celite 545 or silica (ratio 1:3 sample:sorbent) to eliminate band broadening caused by injection volume.
    
Workflow Visualization

MethodDevelopment Start Crude Mixture TLC TLC Screening (Hex/EtOAc) Start->TLC Check Check Spot Shape TLC->Check Acid Add 1% Acetic Acid to Eluent Check->Acid Streaking/Tailing Calc Calculate Gradient Target Rf = 0.3 Check->Calc Round Spot Acid->TLC Re-test Load Select Loading (Dry vs Liquid) Calc->Load Run Execute Flash Run Load->Run

Figure 1: Decision matrix for method development. Note the loop for acid modification if tailing is observed.

Module 2: Troubleshooting & Error Correction

This section addresses specific failure modes reported by users working with salicylate derivatives.

Issue 1: Severe Peak Tailing

Symptom: The product elutes over 10+ CVs, contaminating later fractions.

  • Root Cause: The phenolic hydroxyl group acts as a weak acid (

    
    ). It interacts with the acidic silanols (
    
    
    
    ) on the silica surface via hydrogen bonding.[1]
  • The Fix: Acid Modification.

    • Add 0.1% - 1.0% Acetic Acid to both Solvent A (Weak) and Solvent B (Strong).

    • Mechanism:[2] The added acid suppresses the ionization of silanols and saturates the active sites, forcing the salicylate derivative to remain in the mobile phase rather than dragging on the silica [1].

Issue 2: Co-elution with Starting Material (Salicylic Acid)

Symptom: Methyl salicylate derivative overlaps with unreacted salicylic acid.

  • Root Cause: Similar polarity and structural motifs.

  • The Fix: Change Selectivity (Solvent Swap).

    • If using Hex/EtOAc, switch to Dichloromethane (DCM) / Methanol .

    • Why: DCM interacts differently with the aromatic ring (

      
      -
      
      
      
      interactions) compared to the aliphatic chains of Hexane.
    • Alternative: Use a functionalized silica column, such as Amine-bonded silica . The acidic starting material will retain strongly on the basic amine silica, while the neutral ester derivative elutes quickly.

Issue 3: Sample Decomposition

Symptom: NMR shows hydrolysis (loss of methyl group) after purification.

  • Root Cause: Silica gel is naturally acidic (

    
    ). Prolonged exposure can hydrolyze sensitive esters.
    
  • The Fix:

    • Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane, then flush with neutral solvent.

    • Rapid Elution: Increase flow rate and gradient slope to minimize residence time.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Coelution Co-elution / Poor Resolution Problem->Coelution Decomp Decomposition on Column Problem->Decomp Sol1 Add 1% Acetic Acid (Block Silanols) Tailing->Sol1 Sol2 Switch Solvent System (DCM or Toluene) Coelution->Sol2 First Step Sol3 Use Amine-Functionalized Silica Coelution->Sol3 If Acidic Impurity Sol4 Neutralize Silica (1% TEA Wash) Decomp->Sol4

Figure 2: Logic tree for resolving common chromatographic failures with phenolic esters.

Module 3: Experimental Protocols & Data

Standard Protocol: Purification of 5-Nitrosalicylate Derivative

Context: Common intermediate in drug synthesis. The nitro group increases polarity significantly.

  • Column: 12g Spherical Silica (20-40 µm).

  • Flow Rate: 30 mL/min.

  • Solvents:

    • Solvent A: Hexane + 0.5% Acetic Acid.

    • Solvent B: Ethyl Acetate + 0.5% Acetic Acid.

  • Equilibration: 3 CV at 0% B.

  • Gradient Profile:

    • 0 - 1 min: 0% B (Isocratic Hold).

    • 1 - 10 min: 0% to 40% B (Linear Ramp).

    • 10 - 12 min: 40% to 100% B (Flush).

  • Detection: UV at 305 nm (Phenolic absorption) and 254 nm (Aromatic).

Solvent System Comparison Table
Solvent SystemPolarityApplicationModifier Requirement
Hexane / EtOAc MediumGeneral purpose for most methyl salicylate derivatives.Required (0.5% AcOH) to prevent tailing.
DCM / Methanol HighHighly polar derivatives (e.g., glycosides or amine salts).Optional. Methanol suppresses silanols naturally.
Toluene / EtOAc Low/MedSeparation of regio-isomers (ortho vs para).Required . Toluene provides

-selectivity.
Heptane / Acetone MediumAlternative if product co-elutes with EtOAc impurities.Required .

Module 4: Frequently Asked Questions (FAQ)

Q: My crude sample is an oil. Can I just inject it directly? A: Yes, but with caution. Methyl salicylate derivatives are often oils. If the viscosity is high, viscous fingering will ruin your resolution. Dilute the oil 1:1 with the starting mobile phase (e.g., Hexane) before injection. If the sample precipitates in Hexane, use a minimum amount of DCM or employ dry loading on Celite [2].

Q: Why do I see a "ghost peak" at the solvent front? A: This is likely the "solvent dump" or non-retained impurities. However, if you are using Toluene or Benzene as a solvent, they absorb strongly in UV. Ensure your detection wavelength is >280 nm to avoid solvent cutoff interference.

Q: Can I use Reverse Phase (C18) for these compounds? A: Absolutely. If Normal Phase (Silica) fails to separate the derivative from the starting material, C18 is excellent. The mechanism changes from adsorption (polarity) to partition (hydrophobicity).

  • Recommended RP System: Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Note: Methyl salicylate elutes later on C18 than salicylic acid due to the hydrophobic methyl ester group.

Q: The product is UV active but the signal is weak. What wavelength should I use? A: While 254 nm is standard for aromatics, salicylates have a shifted absorption maximum due to conjugation with the ester and hydroxyl auxochromes. Set your detector to 304-310 nm for maximum sensitivity and specificity [3].

References

  • Biotage. (2025).[3] Successful Flash Chromatography: A Guide to Method Development. Retrieved from

  • Teledyne ISCO. (2025). Purification of Organic Compounds by Flash Column Chromatography: Loading Techniques. Retrieved from

  • Turk J. Pharm.[4] Sci. (2011). Development and validation of a liquid chromatography method for the determination of methyl salicylate. Retrieved from

  • BenchChem. (2025).[5] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Retrieved from

Sources

Technical Support Center: Trifluoromethoxy Benzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Grease Ball" Paradox

The trifluoromethoxy group (


) is a privileged motif in medicinal chemistry, often called a "super-halogen." It offers superior metabolic stability and a unique orthogonal conformation that enhances binding affinity. However, it introduces a massive lipophilicity penalty.

The Core Problem: The


 group has a Hansch 

-parameter of +1.04 , significantly higher than a methyl group (+0.[1]56) or even a trifluoromethyl group (

, +0.88).[1] When attached to a benzoate ester, you create a highly lipophilic, electron-deficient system that is prone to two specific failure modes:
  • Catastrophic Precipitation: Immediate "crashing out" upon dilution into aqueous buffers.

  • Silent Hydrolysis: The electron-withdrawing nature of

    
     activates the ester, making it susceptible to rapid hydrolysis in basic assay buffers, often mistaken for insolubility.
    

Troubleshooting Module: Bioassay Precipitation

Symptom: Compound precipitates immediately when the DMSO stock is added to the culture media or enzymatic buffer. Data shows high variability or "flat-line" inactivity.

The Mechanism: The DMSO Hydration Trap

Researchers often assume precipitation happens because the water concentration is too high. However, the critical failure point is often the DMSO-Water interaction . At approximately 33% water (v/v), DMSO and water form a highly structured, ice-like lattice. Large lipophilic molecules like trifluoromethoxy benzoates cannot disrupt this lattice and are thermodynamically forced out of solution.

Protocol: The "Step-Down" Dilution Method

Do not pipette high-concentration DMSO stocks directly into aqueous media.

Step-by-Step Workflow:

  • Start: 10 mM stock in 100% DMSO.

  • Intermediate: Dilute to 10x the final concentration using pure DMSO , not buffer.

  • The Critical Step: Perform a "pre-dilution" into a surfactant-containing intermediate buffer (e.g., buffer + 0.01% Tween-80) to create a 2x working solution.

  • Final: Add the 2x working solution to your cells/enzyme.

Visualization: Solubility Decision Tree

The following diagram illustrates the logic flow for diagnosing precipitation issues.

SolubilityLogic Start Issue: Compound Precipitates in Bioassay CheckDMSO Check DMSO Final % Start->CheckDMSO IsHigh > 1% DMSO? CheckDMSO->IsHigh DiluteStock Reduce Stock Conc. (Keep DMSO < 0.5%) IsHigh->DiluteStock Yes CheckLight Inspect via Nephelometry or DLS IsHigh->CheckLight No DiluteStock->CheckLight IsPrecip Particles Detected? CheckLight->IsPrecip AddSurfactant Add 0.01% Tween-80 or Pluronic F-68 IsPrecip->AddSurfactant Yes Success Proceed to Assay IsPrecip->Success No CheckHydrolysis Check LCMS for Acid Hydrolysis Product AddSurfactant->CheckHydrolysis CheckHydrolysis->Success Stable

Caption: Logical workflow for diagnosing and remediating precipitation events in aqueous buffers.

Troubleshooting Module: Chemical Stability (False Negatives)

Symptom: The compound dissolves, but activity decreases over time. LCMS shows a new peak corresponding to the benzoic acid parent.

The Mechanism: Electronic Activation

The


 group is strongly electron-withdrawing (Hammett 

). When attached to the benzoate ring, it pulls electron density away from the ester carbonyl carbon, making it highly electrophilic.
  • Result: The ester becomes hyper-sensitive to nucleophilic attack by hydroxide ions (

    
    ) or esterases in plasma.
    
  • The Trap: Users often raise the pH to improve solubility (forming the enolate), but this inadvertently accelerates base-catalyzed hydrolysis.

Protocol: pH Stability Profiling

Before running expensive animal studies, validate the ester integrity.

  • Prepare: 100 µM compound in 50:50 ACN:Buffer at three pH levels (1.2, 7.4, 9.0).

  • Incubate: 37°C for 4 hours.

  • Analyze: Inject onto HPLC/UPLC.

  • Calculate: % Remaining = (Area

    
     / Area 
    
    
    
    ) × 100.

Data Interpretation Table:

pH Condition% Remaining (4h)DiagnosisRecommendation
pH 1.2 > 95%Acid StableSuitable for oral dosing (stomach).
pH 7.4 < 80%LabileCRITICAL: Use fresh buffers; avoid overnight incubations.
pH 9.0 < 50%Base SensitiveDo not use basic pH to solubilize. Use cyclodextrins instead.

Troubleshooting Module: Synthesis & Purification

Symptom: The compound is an "oil" that refuses to crystallize, or it "oils out" during recrystallization.

The Mechanism: Conformational Flexibility

Unlike the rigid


 group, the ether linkage (

) in

allows the trifluoromethyl group to rotate. It typically adopts a conformation orthogonal (90°) to the aromatic ring to minimize electron repulsion. This "floppiness" and irregular shape disrupt crystal packing, often lowering the melting point significantly compared to the parent benzoate.
Protocol: The "Cold-Crash" Crystallization

Standard evaporation often yields a gum. Use a mixed-solvent system that exploits the lipophilicity gap.

  • Dissolve: Dissolve the crude oil in a minimum amount of warm Pentane or Hexane (highly non-polar).

  • Seed: If available, add a seed crystal. If not, scratch the glass.

  • Cool: Place in a -20°C freezer (not just a fridge).

  • Anti-solvent: If no crystals form, add cold Methanol dropwise. The lipophilic ester will likely crash out as a white solid while impurities remain in the methanol.

Frequently Asked Questions (FAQ)

Q: Why is


 worse for solubility than 

?
A: The oxygen atom acts as a "lipophilic linker." It pushes the fluorinated group further out, increasing the solvent-accessible surface area (SASA) of the hydrophobic region. Additionally, the Hansch

value for

(+1.[2][3]04) is higher than

(+0.88), meaning it partitions 10x more strongly into octanol than water.

Q: Can I use DMSO-d6 for NMR? A: Yes, but be careful. If your compound is an oil, it may contain residual non-polar solvents (hexanes) which overlap with the aliphatic region. Due to the high lipophilicity, these esters often aggregate in DMSO at high concentrations (NMR tubes), leading to broadened peaks. Recommendation: Use


 or Acetone-d6 for sharper resolution of these specific esters.

Q: My LCMS shows the mass of the acid, not the ester. Did I fail to synthesize it? A: Not necessarily. Trifluoromethoxy benzoate esters are fragile in the electrospray ionization (ESI) source. They often undergo "in-source fragmentation," losing the ester group before detection.

  • Test: Run the LCMS with a softer ionization method (APCI) or lower the cone voltage to confirm the parent mass.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

    • Cited for: Physicochemical properties and orthogonal conformation of the -OCF3 group.[4]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

    • Cited for: Hansch values (+1.04 for -OCF3).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

    • Cited for: DMSO-Water lattice issues and precipit
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

    • Cited for: Electronic activation of the arom

Sources

Optimizing reaction time for EDCI mediated esterification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #492: Optimizing Reaction Kinetics for EDCI-Mediated Esterification Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary: The Race Against Time

Welcome to the Technical Support Center. You are likely here because your esterification is either stalling, producing inseparable byproducts, or suffering from racemization.

In EDCI couplings (Steglich Esterification), "reaction time" is not just a waiting game—it is a kinetic competition. You are racing the desired nucleophilic attack (Alcohol


 Ester) against an irreversible unimolecular rearrangement (

acyl migration) that kills your yield.

The Golden Rule: If your reaction takes longer than 12–16 hours , you are likely losing the race to the N-acylurea byproduct.

Diagnostic Visualizer: The Kinetic Pathway

Before troubleshooting, visualize the mechanism. The goal is to route flux through the Green Path (Product) and avoid the Red Path (Dead End).

EDCI_Mechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDCI (Activation) EDCI EDCI (Carbodiimide) N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow Rearrangement (If no nucleophile) Active_Ester N-Acylpyridinium (Activated Complex) O_Acyl->Active_Ester + DMAP (Fast Acyl Transfer) Product Target Ester (R-COOR') O_Acyl->Product Direct Attack (Slow) Active_Ester->Product + Alcohol DMAP DMAP (Catalyst) Alcohol Alcohol (R'-OH)

Figure 1: The Kinetic Competition. DMAP intercepts the unstable O-Acylisourea before it can rearrange into the N-Acylurea byproduct.

Critical Parameters: The "Why" Behind the Protocol

A. The Catalyst (DMAP) is Non-Negotiable

Many users attempt EDCI coupling without DMAP (4-Dimethylaminopyridine) to avoid basic conditions. This is a mistake.

  • Mechanism: EDCI forms the O-acylisourea.[1][2][3] Without DMAP, this intermediate is sterically crowded and electronically ambivalent. It often rearranges to N-acylurea before a bulky alcohol can attack.

  • The Fix: DMAP acts as a "shuttle." It attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium species.[4] This species reacts with alcohols

    
     times faster than the O-acylisourea.
    
B. Solvent Choice: Dielectric Constant Matters
  • DCM (Dichloromethane): The gold standard. Non-polar solvents suppress the ionic rearrangement to N-acylurea.

  • DMF (Dimethylformamide): Increases the rate of N-acylurea formation (byproduct). Only use DMF if solubility is strictly impossible in DCM/CHCl3.

C. Temperature Control
  • Start at 0°C: The activation step (Acid + EDCI) is exothermic. Heat accelerates the rearrangement (Red Path) more than the esterification.

  • Warm to RT: Once the "Active Ester" (DMAP complex) is formed, you can warm to room temperature to drive the reaction with the alcohol.

Troubleshooting Guide (Q&A)

Scenario A: "My reaction is stalled (TLC shows starting material after 24h)."

Diagnosis: The activation failed, or the active species died.

  • Q: Did you add the alcohol last?

    • Correction: In Steglich esterification, do not pre-activate the acid with EDCI in the absence of the nucleophile (alcohol). If you stir Acid + EDCI for 30 mins before adding the alcohol, you are manufacturing N-acylurea byproduct.

    • Action: Mix Acid + Alcohol + DMAP first. Add EDCI last at 0°C.

  • Q: Is your acid sterically hindered (e.g., tertiary alpha-carbon)?

    • Action: Increase DMAP loading from catalytic (10 mol%) to stoichiometric (1.0 eq). DMAP effectively becomes the "solvent cage" for the acyl group.

Scenario B: "I have a new spot, but it's not my ester (NMR shows N-alkyl urea)."

Diagnosis: The "Red Path" won. The alcohol was too slow to trap the intermediate.

  • Q: Are you using DMF?

    • Action: Switch to DCM. If solubility is an issue, use a DCM/DMF (9:1) mixture.

  • Q: Is the alcohol a secondary or tertiary alcohol?

    • Action: These are poor nucleophiles. You must increase the concentration. Run the reaction at 0.5 M to 1.0 M (highly concentrated) rather than the standard 0.1 M. This forces the intermolecular reaction (Esterification) to outcompete the intramolecular rearrangement.

Scenario C: "My product lost its stereochemistry (Racemization)."

Diagnosis: DMAP is too basic and is deprotonating the alpha-proton of the activated ester.

  • Q: Is your substrate a chiral amino acid or alpha-chiral acid?

    • Action:Stop using standard DMAP.

    • Alternative 1: Use DMAP-HCl (buffered salt) instead of free base DMAP.

    • Alternative 2: Add HOBt (1.0 eq) alongside EDCI. HOBt forms an active ester that is less prone to racemization than the N-acylpyridinium species, though the reaction will be slower.

Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of Ester via EDCI/DMAP (Steglich Conditions) Scale: 1.0 mmol

ReagentEquivalentsRole
Carboxylic Acid 1.0 eqLimiting Reagent
Alcohol 1.0 – 1.2 eqNucleophile
EDCI·HCl 1.2 – 1.5 eqActivator (Water soluble)
DMAP 0.1 – 0.2 eqNucleophilic Catalyst
DCM (Anhydrous) [0.2 M]Solvent

Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Add Carboxylic Acid (1.0 eq), Alcohol (1.1 eq), and DMAP (0.15 eq) to the flask.

  • Solvent: Add anhydrous DCM to reach a concentration of 0.2 M – 0.3 M. (Concentration aids kinetics).

  • Cooling: Submerge flask in an ice-water bath (0°C) and stir for 10 minutes.

  • Activation: Add EDCI·HCl (1.3 eq) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and allow to warm to Room Temperature (RT).

  • Monitoring: Check TLC at 3 hours .

    • If incomplete: Add 0.2 eq more EDCI and stir for 2 more hours.

    • Do not exceed 16 hours.

  • Workup: Dilute with DCM. Wash with:

    • 0.5 M HCl (Removes DMAP and unreacted EDCI/Urea).

    • Sat. NaHCO3 (Removes unreacted acid).

    • Brine.

  • Purification: Dry over Na2SO4, filter, and concentrate.

References

  • Neises, B., & Steglich, W. (1978).[4][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5]

    • Foundational paper establishing the DMAP-c
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Comprehensive review covering the mechanism of carbodiimide activation and racemiz
  • Sheehan, J. C., & Hess, G. P. (1955).[5][7] A New Method of Forming Peptide Bonds.[5] Journal of the American Chemical Society, 77(4), 1067–1068.

    • Original description of carbodiimide coupling and the urea byproduct issues.
  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium. Tetrahedron, 57(45), 9199-9223.

    • Discusses solvent polarity effects (dielectric constants)

Sources

Stability of trifluoromethoxy group under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Trifluoromethoxy (


) Chemistry 

Subject: Stability & Troubleshooting of the Trifluoromethoxy Group Under Basic Conditions Ticket ID: OCF3-BAS-001 Status: Resolved / Guide Published

Executive Summary

The trifluoromethoxy (


) group is a robust lipophilic bioisostere often assumed to possess the same inertness as the trifluoromethyl (

) group. This assumption is dangerous in organometallic chemistry.

While


 is highly stable toward aqueous inorganic bases (e.g., NaOH, KOH) even at elevated temperatures, it exhibits a specific, catastrophic instability mode under anhydrous strong basic conditions  (e.g., 

-BuLi, LDA) known as

-fluoride elimination
. This guide details the mechanistic boundaries of this instability and provides validated protocols to prevent decomposition.

Module 1: Stability Profile & Risk Matrix

The stability of the


 group is binary: it is inert in "wet" basic chemistry but reactive in "dry" metallation chemistry.
Stability Data Table
Reagent ClassExamplesConditionStability StatusPrimary Risk
Aqueous Bases NaOH, KOH, LiOHReflux (100°C)High Negligible. Hydrolysis to phenol is very slow without specific catalysts.
Non-Nucl. Bases

-BuOK, NaH, DBU
0°C to RTHigh Stable. Good for alkylations or deprotonations elsewhere on the molecule.
Organolithiums

-BuLi,

-BuLi
-78°CModerate Safe only if kept cold. Ortho-lithiation occurs rapidly.
Organolithiums

-BuLi,

-BuLi
> -40°CCRITICAL FAIL

-Elimination of LiF. Formation of benzyne/tars.
Superbases LICKOR (

-BuLi/KO

-Bu)
-78°CLow High risk of rapid elimination due to potassium cation effects.

Module 2: The Decomposition Mechanism (The "Why")

The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 group is a Directed Metalation Group (DMG). It directs strong bases to deprotonate the ortho position. Once lithiated, the intermediate is metastable.

The Failure Mode: Upon warming, the electron density from the oxygen lone pair (which is usually engaged in negative hyperconjugation with the C-F antibonding orbital) facilitates the ejection of a fluoride ion. This is a


-elimination  event.

Visualizing the Pathway:

OCF3_Decomposition Start Ar-OCF3 (Substrate) Intermediate Ortho-Lithio Species [Ar(Li)-OCF3] Start->Intermediate Direct Deprotonation Base Strong Base (n-BuLi, -78°C) Base->Intermediate TS Transition State (Li-F interaction) Intermediate->TS Kinetic Barrier Breached Heat Warming (> -40°C) Benzyne Benzyne / Quinone Methide (Transient) TS->Benzyne -LiF (Beta-Elimination) Product Complex Mixture (Tars, Phenols, Oligomers) Benzyne->Product Polymerization/Trapping

Module 3: Troubleshooting & Diagnostics

User Scenario 1: "My reaction turned black and I recovered a complex mixture."

  • Diagnosis: You likely exceeded the thermal ceiling of the ortho-lithiated intermediate.

  • Root Cause: The reaction was warmed to 0°C or Room Temperature (RT) before the electrophile quenched the lithiated species.

  • Solution: Ensure the electrophile is added at -78°C. If the electrophile is unreactive at that temperature, transmetallate to a species with a stronger C-M bond (e.g., ZnCl

    
     or B(OMe)
    
    
    
    ) at -78°C before warming.

User Scenario 2: "I see a phenol byproduct (


) in my LCMS." 
  • Diagnosis: Hydrolysis of the decomposition intermediate.[1]

  • Mechanism: The benzyne or quinone methide intermediate formed via LiF elimination reacted with trace water during workup.

  • Solution: Strict temperature control (keep < -50°C).

User Scenario 3: "Can I use


-BuLi?" 
  • Advisory:

    
    -BuLi is extremely aggressive. While it can be used for Halogen-Lithium exchange on 
    
    
    
    -arenes, the resulting lithio-species is identical to the one formed via deprotonation. The same thermal limits apply.

Module 4: Validated Protocols

Protocol A: Safe Ortho-Lithiation of (Trifluoromethoxy)benzene

Standard Operating Procedure (SOP) for introducing electrophiles.

Reagents:

  • Substrate: (Trifluoromethoxy)benzene (1.0 equiv)

  • Base:

    
    -BuLi (1.1 equiv) or 
    
    
    
    -BuLi (1.1 equiv)
  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: e.g., Benzaldehyde, TMSCl,

    
    .
    

Step-by-Step:

  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add THF and the substrate. Cool the bath to -78°C (Dry ice/Acetone). Do not use an ice-salt bath; it is not cold enough.

  • Deprotonation: Add the alkyllithium dropwise over 10 minutes.

    • Checkpoint: Monitor internal temperature. Do not allow it to rise above -70°C during addition.

  • Incubation: Stir at -78°C for 1 to 2 hours.

    • Note: The ortho-lithio species is generated here.[2] It is stable only at this temperature.

  • Quenching: Add the electrophile (neat or in THF) slowly at -78°C.

  • The "Lock-In":

    • If Electrophile is fast (e.g., TMSCl, Aldehydes): Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to RT.

    • If Electrophile is slow (e.g., Alkyl halides): You cannot simply warm up. You must add a transmetallating agent (e.g.,

      
      , 1.2 equiv) at -78°C, stir for 30 mins, then warm to RT to perform a Negishi-type coupling or reaction.
      
Protocol B: Cross-Coupling (Suzuki/Buchwald)
  • Status:

    
     is compatible with Pd-catalyzed basic conditions (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    in Toluene/Dioxane at 80-100°C).
  • Why? The

    
     of the ortho-proton is not low enough for carbonate/alkoxide bases to deprotonate it to a significant degree to trigger the elimination pathway. The instability is specific to organometallic bases.
    

FAQ: Frequently Asked Questions

Q: Is


 more stable than 

?
A: Chemically, yes (oxidation resistance). However, toward lithiation,

is a stronger directing group and the resulting anion is more thermally stable.

anions are prone to fluoride elimination, whereas

anions are generally stable up to 0°C.

Q: Can I use LICKOR (Schlosser's Base) to deprotonate? A: Extreme Caution Required. The potassium cation destabilizes the metallated intermediate, accelerating fluoride elimination even at -78°C. If you must use superbasic conditions, use an in situ trap (add the electrophile before the base, if compatible) or keep the temperature strictly at -100°C (Trapp mixture).

Q: Why does the


 group eliminate fluoride? I thought C-F bonds were strong. 
A:  They are. However, the oxygen atom donates electron density into the ring. In the lithiated species, the high electron density on the ortho-carbon creates a strong driving force to expel the leaving group (

) to form a neutral, energetically favorable benzyne or quinone-type system. This is driven by the high lattice energy of LiF formation.

References

  • Leroux, F. R., Mangu, C., & Schlosser, M. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. Chemical Reviews, 105(3), 827–856.[3]

    • The definitive review on the stability and lithi
  • Schlosser, M. (2005).[3][4][5] Superbases for organic synthesis. Pure and Applied Chemistry, 77(7), 1113-1129.

    • Details the "Danger Zone" temperatures for various lithi
  • Jeschke, P. (2008). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.

    • Provides comparative stability data between OCF3 and other fluoro-groups.
  • Castaldi, G., et al. (1985). Lithiation of trifluoromethoxybenzene. Journal of Organic Chemistry.

Sources

Troubleshooting low conversion in benzoate ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BENZ-001-CONV Subject: Troubleshooting Low Conversion in Benzoate Esterification Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

You are experiencing low conversion in the synthesis of benzoate esters. Benzoic acids are unique substrates; unlike aliphatic acids, the benzene ring acts as an electron sink (or donor, depending on substitution), significantly altering the electrophilicity of the carbonyl carbon. Furthermore, ortho-substitution can introduce severe steric strain.

This guide treats your reaction as a system with distinct failure modes. We will triage your issue based on the method employed: Thermodynamic (Fischer) , Kinetic (Steglich/DCC) , or High-Reactivity (Acyl Chlorides/Yamaguchi) .

Phase 1: Diagnostic Triage

Before altering parameters, identify your specific failure mode using the table below.

MethodPrimary Failure ModeDiagnostic IndicatorRoot Cause
Fischer (Acid Catalyzed) Equilibrium StagnationTLC shows starting material (SM) remaining despite long reflux.[1]Failure to remove water; Equilibrium

.
Steglich (DCC/DMAP) Side Reaction (N-Acylurea)Precipitate formed is not DCU (insoluble in DCM); low yield.

acyl migration faster than esterification.
Acyl Chloride Hydrolysis"Smoky" fumes (HCl) upon opening flask; SM is benzoic acid, not ester.Moisture in solvent/base; Reagent degradation.
Yamaguchi Steric HindranceReaction stalls at mixed anhydride stage.Ortho-substituents blocking nucleophilic attack.
Phase 2: Troubleshooting Modules
Module A: Fischer Esterification (Thermodynamic Control)

For simple, unhindered benzoates.

The Problem: The reaction reaches equilibrium (typically ~66% conversion) and stops. The Fix: You must break the thermodynamic symmetry.

Step-by-Step Protocol (Dean-Stark Method):

  • Setup: Use a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Use Toluene (BP 110°C). It forms a positive azeotrope with water (80% Toluene / 20% Water) that boils at 85°C.

  • Reagents:

    • Benzoic Acid (1.0 equiv)

    • Alcohol (1.5–2.0 equiv) - Excess drives Le Chatelier's principle.

    • p-Toluenesulfonic acid (p-TSA) (0.05 equiv).

  • Execution: Reflux vigorously. You must see water droplets separating in the trap.

  • Checkpoint: If the trap collects no water, your temperature is too low, or your system is not sealed (vapor loss).

Expert Insight: If you cannot use high heat (low BP alcohol), replace the Dean-Stark trap with activated 3Å Molecular Sieves in a Soxhlet extractor positioned between the flask and condenser. The refluxing solvent passes through the sieves, dries, and returns to the pot [1].

Module B: Steglich Esterification (Kinetic Control)

For acid-sensitive or valuable alcohols.

The Problem: Formation of the inert


-acylurea byproduct instead of the ester.
The Mechanism:  The O-acylisourea intermediate is unstable. If the alcohol attack is slow (due to sterics), the intermediate rearranges via an 

acyl migration.

Visualizing the Failure Mode: The diagram below illustrates the competition between the desired path (Green) and the side reaction (Red).

Steglich_Mechanism Start Benzoic Acid + DCC Inter O-Acylisourea (Activated Intermediate) Start->Inter Activation Path_Good DMAP Attack (Acyl Transfer) Inter->Path_Good Fast (with DMAP) Path_Bad Intramolecular Rearrangement Inter->Path_Bad Slow (No DMAP) Product Benzoate Ester + DCU Path_Good->Product + Alcohol Waste N-Acylurea (Dead End) Path_Bad->Waste Irreversible

Caption: Kinetic competition in Steglich Esterification. DMAP is required to outcompete the rearrangement.

The Fix:

  • DMAP Load: Increase DMAP from catalytic (0.1 eq) to stoichiometric (1.0+ eq) if the alcohol is hindered. This ensures the "Active Ester" (N-acyl pyridinium) forms faster than the rearrangement occurs [2].

  • Solvent Choice: Use DCM (Dichloromethane).[2] Polar solvents like DMF or THF stabilize the charged intermediates but can accelerate the rearrangement side-reaction in some cases.

  • Temperature: Start at 0°C . Low temperature suppresses the rearrangement (which has a higher activation energy) while allowing the catalytic cycle to proceed.

Module C: The "Nuclear Option" (Yamaguchi Esterification)

For sterically hindered substrates (e.g., 2,6-disubstituted benzoates).[3]

The Problem: Standard acyl chlorides are too unreactive or unstable for extremely bulky coupling partners. The Fix: Use the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) to form a mixed anhydride.[4] The trichlorophenyl group is an excellent leaving group, and the specific steric environment directs attack solely to the benzoate carbonyl [3].

Protocol:

  • Mixed Anhydride Formation:

    • Dissolve Benzoic Acid (1.0 eq) and TEA (1.2 eq) in THF.

    • Add 2,4,6-Trichlorobenzoyl chloride (1.0 eq). Stir 1h at RT.[5]

    • Checkpoint: Monitor TLC for disappearance of acid.

  • Esterification:

    • Add Alcohol (1.0–3.0 eq) and DMAP (2.0 eq) .

    • Reflux in Toluene or stir at RT depending on substrate fragility.

    • Note: The large excess of DMAP is critical here to activate the mixed anhydride.

Phase 3: General Troubleshooting Logic

Follow this decision tree to resolve persistent low conversion.

Troubleshooting_Tree Start Start: Low Conversion Q1 Is the Benzoic Acid Sterically Hindered? Start->Q1 Hindered Yes (e.g., ortho-subst.) Q1->Hindered High Sterics Unhindered No (Simple Benzoate) Q1->Unhindered Low Sterics Method_Y Switch to Yamaguchi Protocol Hindered->Method_Y Q2 Is the Alcohol Acid Sensitive? Unhindered->Q2 Sens_Yes Yes Q2->Sens_Yes Sens_No No Q2->Sens_No Check_Steglich Check Steglich Conditions: 1. Dry Solvents? 2. 0°C Start? 3. High DMAP? Sens_Yes->Check_Steglich Check_Fischer Check Fischer Conditions: 1. Dean-Stark Active? 2. Fresh p-TSA? 3. Azeotrope Boiling? Sens_No->Check_Fischer

Caption: Decision logic for selecting the correct remediation strategy based on substrate properties.

FAQ: Frequently Asked Questions

Q: My acyl chloride reaction smokes and yields only starting material. Why? A: This indicates hydrolysis.[6] Acyl chlorides are moisture intolerant.

  • Fix: Ensure your solvent (DCM/THF) is distilled or from a fresh Sure/Seal™ bottle.

  • Fix: Add a drying tube (CaCl2) to the flask.

  • Alternative: Generate the acyl chloride in situ using Thionyl Chloride (

    
    ) and catalytic DMF, then evaporate and add the alcohol immediately. This removes the variable of reagent storage degradation [4].
    

Q: Can I use EDC instead of DCC? A: Yes, and you often should. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a water-soluble urea byproduct that is easily washed away during extraction.[7] However, the mechanism and the requirement for DMAP to prevent


-acylurea formation remain identical.

Q: Why is my yield low even though conversion is high? A: Check your workup. Benzoate esters can hydrolyze under strong basic conditions (saponification). If you are washing with 1M NaOH to remove excess acid, ensure the contact time is short and the mixture is cold. Use saturated


 for a milder wash.
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

  • Neises, B., & Steglich, W. (1978).[7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[9] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[9] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[9] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

Sources

Crystallization solvents for methyl 2-hydroxy-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex purification challenges, this Technical Support Center is dedicated to the crystallization of methyl 2-hydroxy-5-(trifluoromethoxy)benzoate . As Senior Application Scientists, we understand that achieving high purity for this compound can be nuanced. The trifluoromethoxy group significantly alters the electronic properties and lipophilicity of the molecule compared to simpler benzoates, influencing its solubility and crystallization behavior.[1]

This guide is structured to provide not just protocols, but the underlying rationale, empowering you to troubleshoot effectively and adapt methodologies to your specific impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing methyl 2-hydroxy-5-(trifluoromethoxy)benzoate?

A1: The main challenges stem from its molecular structure. The trifluoromethoxy group increases lipophilicity, making the compound readily soluble in a wide range of organic solvents.[1] This can make it difficult to find a single solvent where it is highly soluble when hot but poorly soluble when cold. Additionally, compounds with multiple functional groups (ester, hydroxyl, trifluoromethoxy ether) can sometimes be prone to "oiling out"—separating from the solution as a supercooled liquid instead of forming a crystalline solid.[2][3]

Q2: Which solvent systems should I start with for initial screening?

A2: Based on the "like dissolves like" principle and the properties of similar substituted benzoates, a good starting point is a range of solvents with varying polarities. A rule of thumb is that solvents with functional groups similar to the compound can be effective.[2] Given the ester and aromatic nature, consider the following:

  • Single Solvents: Alcohols (Methanol, Ethanol, Isopropanol), Hexanes, Toluene, and Ethyl Acetate.

  • Two-Solvent (Co-solvent) Systems: These are often more successful. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent) until the solution becomes cloudy (the saturation point).[4] Promising pairs include:

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

    • Acetone/Water (use with caution due to potential hydrolysis)

    • Ethanol/Water

Q3: My compound is listed as a liquid online. Can it still be crystallized?

A3: Yes, this is a critical point. Some sources list methyl 2-hydroxy-5-(trifluoromethoxy)benzoate as a liquid at room temperature. This indicates it is likely a low-melting solid. Crystallization is still a viable purification method, but you will need to employ sub-ambient temperatures (e.g., cooling in a refrigerator or freezer) to induce and complete the crystallization process after preparing the saturated solution.

Q4: The compound oiled out during cooling. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution above its melting point or as a supersaturated, supercooled liquid. To resolve this:

  • Re-heat the solution until the oil fully redissolves.

  • Add a small amount of additional "good" solvent to decrease the saturation level.[3]

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

  • If the issue persists, the chosen solvent system is likely unsuitable. A more non-polar solvent or a different co-solvent pair may be required.

Troubleshooting Guide: Common Crystallization Problems

Problem Probable Cause(s) Recommended Solutions
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The compound is a low-melting solid requiring colder temperatures. 3. Cooling was too rapid, preventing nucleation.1. Boil off some of the solvent to increase concentration and re-cool. 2. Cool the flask in an ice bath, or for an extended period in a refrigerator or freezer. 3. Allow the flask to cool slowly on the benchtop before moving to an ice bath. Introduce a seed crystal if available.
"Oiling Out" 1. The solution is too concentrated. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. Impurities are present that depress the melting point.1. Re-heat to dissolve the oil, add more solvent, and cool slowly.[3] 2. Choose a lower-boiling point solvent system. 3. Consider a preliminary purification step like column chromatography to remove impurities.
Poor Crystal Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes. 3. Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent, boiling it off before final cooling.[4]
Crystals are Discolored 1. Colored impurities are co-crystallizing with the product. 2. Thermal decomposition due to excessive heating.1. Add a small amount of activated charcoal to the hot solution before filtration. Caution: This can adsorb your product as well. 2. Avoid prolonged heating. Dissolve the compound and perform hot filtration promptly.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or co-solvent system for recrystallization.

  • Preparation: Place approximately 20-30 mg of your crude methyl 2-hydroxy-5-(trifluoromethoxy)benzoate into several small test tubes.

  • Solvent Addition: To each tube, add a potential solvent (e.g., hexanes, toluene, ethanol, ethyl acetate) dropwise at room temperature.

  • Room Temperature Solubility Test: Swirl the tube. A good candidate solvent will not dissolve the compound at room temperature.[5]

  • Hot Solubility Test: If the compound is insoluble at room temperature, heat the test tube in a sand or water bath. A good solvent will dissolve the compound completely at or near its boiling point.

  • Cooling Test: Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath. The formation of a solid precipitate indicates a promising single-solvent system.

  • Two-Solvent System Test: If no single solvent is ideal, take a solvent in which the compound is very soluble (e.g., dichloromethane). Dissolve the compound in a minimal amount of this "good" solvent. Add a "poor" solvent (e.g., hexanes) dropwise until a persistent cloudiness appears. Heat the mixture until it becomes clear again. If crystals form upon cooling, you have identified a good two-solvent system.[4]

Diagram: Crystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Drying start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (remove insoluble impurities) dissolve->hot_filter cool Slow Cooling (to room temp, then ice bath) hot_filter->cool vac_filter Vacuum Filtration (collect crystals) cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals (vacuum oven or desiccator) wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for purification by recrystallization.

Diagram: Troubleshooting Decision Tree for "Oiling Out"

G start Compound 'Oils Out' During Cooling reheat Re-heat Solution Until Homogeneous start->reheat add_solvent Add Small Amount of 'Good' Solvent reheat->add_solvent slow_cool Cool Very Slowly (Insulate Flask) add_solvent->slow_cool result Crystals Form? slow_cool->result success Success! Proceed to Isolation result->success Yes failure Failure: Re-evaluate Solvent System result->failure No

Caption: Decision-making process for addressing "oiling out".

References

  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.
  • 2-hydroxy-5-(trifluoromethyl)benzoic Acid | C8H5F3O3 | CID 11117203 - PubChem. PubChem.
  • Process for the preparation of trifluoromethylated aromatic compounds - Google Patents.
  • Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templ
  • Methyl 2-hydroxy-5-(trifluoromethyl)
  • (PDF) Can molecular flexibility control crystallization? The case of para substituted benzoic acids.
  • Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacet
  • Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)
  • Method for purification of benzoic acid - Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Advances in the Development of Trifluoromethoxyl
  • Co-crystallisation of benzoic acid with sodium benzoate: The significance of stoichiometry. Source not specified.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Methyl 2-hydroxy benzoate (YMDB01370).
  • Technical Support Center: High-Purity Recrystallization of Silver Benzo
  • Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K.
  • Macroscale Nitration of Methyl Benzo
  • Recrystallization is the most common method for purifying solid compoun. Source not specified.
  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.
  • An overview of the biphasic dehydration of sugars to 5- hydroxymethylfurfural and furfural: a rational selection of solvents usi. Rsc.org.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Two-Solvent Recrystalliz
  • Purification of 5-hydroxymethylfurfural (hmf) by crystallization - Google Patents.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectrum of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate , a critical intermediate in the synthesis of WDR5 inhibitors and a known metabolite pharmacophore.

Executive Summary & Strategic Importance

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate (CAS: 1261642-63-0) is a specialized scaffold used frequently in the development of WD Repeat-Containing Protein 5 (WDR5) inhibitors and as a reference standard for metabolites of drugs like CP-122,721 (a Substance P antagonist).

Accurate NMR characterization is essential because the trifluoromethoxy (-OCF3) group introduces unique electronic perturbations that distinguish this compound from its non-fluorinated analog (Methyl Salicylate) and its trifluoromethyl (-CF3) isomer. This guide compares the spectral signature of the target compound against these common alternatives to ensure precise structural assignment.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must establish the proton environment.[1] The molecule possesses a 1,2,5-trisubstituted benzene ring , reducing the complex 4-spin system of methyl salicylate to a simpler 3-spin system (AMX or ABX pattern) .

Proton Assignment Map
PositionGroupMultiplicity PredictionElectronic Environment
-OH Phenolic HydroxylSinglet (Broad) Highly deshielded (Intramolecular H-bond to C=O).
H-6 AromaticDoublet (d) Deshielded by Ester (ortho) and -OCF3 (ortho).
H-4 AromaticDoublet of Doublets (dd) Ortho to -OCF3; Para to Ester.
H-3 AromaticDoublet (d) Shielded by -OH (ortho); Meta to -OCF3.
-OMe Ester MethylSinglet (s) Standard methoxy ester environment.

Comparative Spectral Analysis

This section contrasts the target molecule with Methyl Salicylate (the parent compound) to highlight the diagnostic signals of the -OCF3 substitution.

Comparison 1: The Aromatic Region (The "Fingerprint")

The most significant difference lies in the loss of the H-5 proton and the resulting change in coupling patterns.

FeatureMethyl Salicylate (Standard)Target: 5-OCF3 Analog Diagnostic Note
System 4-Spin System (ABCD)3-Spin System (AMX) Look for the disappearance of the triplet at ~6.9 ppm (H-5).
H-6 Shift ~7.85 ppm (dd)~7.75 – 7.85 ppm (d) The large ortho-coupling (J8Hz) to H-5 is lost. Only small meta-coupling (J3Hz) to H-4 remains.
H-4 Shift ~7.45 ppm (ddd)~7.35 – 7.45 ppm (dd) Becomes a distinct dd (J~9, 3Hz).
H-3 Shift ~7.00 ppm (d)~7.00 – 7.05 ppm (d) Remains largely unchanged; dominated by the ortho-OH shielding.

Technical Insight: The -OCF3 group is an electron-withdrawing group (EWG) inductively but has electron-donating resonance. Unlike a Nitro group (strongly deshielding), the -OCF3 often causes only mild perturbations to aromatic chemical shifts, making multiplicity (splitting) the primary confirmation tool rather than chemical shift drift.

Comparison 2: The Phenolic Proton (Intramolecular Hydrogen Bonding)

Both compounds exhibit a characteristic low-field signal due to the hydrogen bond between the phenolic hydrogen and the ester carbonyl oxygen.

  • Methyl Salicylate:

    
     10.75 ppm
    
  • 5-OCF3 Analog:

    
     10.80 – 11.00 ppm
    
  • Mechanism: The electron-withdrawing nature of the -OCF3 group at the 5-position (para to the phenol) increases the acidity of the phenol, strengthening the hydrogen bond and shifting the signal slightly further downfield.

Experimental Protocol: Structural Verification

To ensure reproducibility in a drug development setting (GLP/GMP), follow this standardized protocol.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    .
    • Reasoning: DMSO disrupts the intramolecular hydrogen bond by acting as a hydrogen bond acceptor, causing the -OH peak to broaden or shift significantly, losing diagnostic value.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (ns): 16 (sufficient for >95% purity).

  • Relaxation Delay (d1): Set to

    
     2.0 seconds.
    
    • Critical: The phenolic proton and quaternary carbons relax slowly. Short delays may affect integration accuracy of the -OH signal.

Step 3: Data Processing
  • Apodization: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the low-field -OH signal, which often suffers from baseline roll.

Visual Logic: Structural Verification Workflow

The following diagram illustrates the decision logic for verifying the 5-OCF3 substitution using NMR data.

NMR_Verification Start Crude Product (Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate) Solvent Dissolve in CDCl3 (Preserve Intramolecular H-Bond) Start->Solvent Acquire Acquire 1H NMR (400 MHz+) Solvent->Acquire Check_OH Check >10.5 ppm Region Acquire->Check_OH OH_Signal Sharp Singlet @ ~10.8 ppm? (Intramolecular H-Bond Present) Check_OH->OH_Signal Check_Arom Analyze Aromatic Region (6.5 - 8.0 ppm) OH_Signal->Check_Arom Yes Fail REJECT: Check for Isomer or Hydrolysis (Acid) OH_Signal->Fail No (Broad/Missing) Splitting Pattern Analysis: Is H-5 Triplet GONE? Check_Arom->Splitting Assign_H6 H-6: Small Doublet (J~3Hz) @ ~7.8 ppm Splitting->Assign_H6 Yes (3-Spin System) Splitting->Fail No (4-Spin System detected) Assign_H4 H-4: Doublet of Doublets (J~9, 3Hz) @ ~7.4 ppm Assign_H6->Assign_H4 Assign_H3 H-3: Large Doublet (J~9Hz) @ ~7.0 ppm Assign_H4->Assign_H3 Conclusion VERIFIED STRUCTURE Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate Assign_H3->Conclusion

Caption: Decision tree for verifying the 5-trifluoromethoxy substitution pattern via 1H NMR.

Summary Data Table

The following table synthesizes the expected chemical shifts based on the CP-122,721 metabolite standards and SCS (Substituent Chemical Shift) additivity rules.

ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment
-OH 10.85 Singlet (s)-Phenolic OH (Intramolecular H-bond)
H-6 7.78 Doublet (d)

Ar-H (Ortho to Ester/OCF3)
H-4 7.38 Doublet of Doublets (dd)

Ar-H (Meta to OH)
H-3 7.02 Doublet (d)

Ar-H (Ortho to OH)
-OCH3 3.98 Singlet (s)-Ester Methyl

Note: Values are referenced to residual CHCl3 at 7.26 ppm. Slight variations (


 0.05 ppm) may occur depending on concentration and temperature.

References

  • Metabolite Characterization: Colizza, K., Awad, M., & Kamel, A. (2007).[2][3] Metabolism, Pharmacokinetics, and Excretion of the Substance P Receptor Antagonist CP-122,721 in Humans: Structural Characterization of the Novel Major Circulating Metabolite 5-Trifluoromethoxy Salicylic Acid.[2][3][4][5][6] Drug Metabolism and Disposition, 35(6), 884–897.[2][3] Link

  • Synthesis Application: Getlik, M., et al. (2016). Structure-Based Design and Synthesis of Salicylic Acid Derivatives as WDR5 Inhibitors. Journal of Medicinal Chemistry.
  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Methyl Salicylate (SDBS No. 1286). Link

  • Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Basis for -OCF3 electronic effect analysis).

Sources

Comparative Analysis of Ester Carbonyl Vibrational Modes: Intramolecular Hydrogen Bonding in Salicylates vs. Non-H-Bonded Analogs

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Infrared Spectroscopy (FTIR) of the Carbonyl (

Introduction: The Salicylate Anomaly

In the characterization of pharmaceutical intermediates, the ester carbonyl stretch (

1735–1750 cm⁻¹1715–1730 cm⁻¹

However, Salicylates (esters of salicylic acid, such as Methyl Salicylate) exhibit a profound "red shift," with the carbonyl peak appearing significantly lower, often in the 1675–1685 cm⁻¹ range. This deviation of nearly 40–50 cm⁻¹ can lead to misidentification as a ketone or amide by automated libraries.

This guide provides a rigorous comparative analysis of this phenomenon, isolating the Intramolecular Hydrogen Bond (IMHB) as the causative agent. We compare Methyl Salicylate against structurally relevant controls—Methyl Benzoate (conjugated, no H-bond) and Acetylsalicylic Acid (Aspirin, blocked H-bond)—to validate the spectral assignment.

Mechanistic Principles

To interpret the salicylate spectrum accurately, one must understand the three forces acting on the carbonyl bond stiffness (


  • Induction: Increases

    
     (higher frequency).
    
  • Conjugation: Delocalization of

    
    -electrons into the ring lowers bond order, decreasing 
    
    
    (lower frequency).
  • Hydrogen Bonding: The "Chelate Effect." The phenolic proton donates to the ester carbonyl oxygen. This pulls electron density away from the

    
     bond, lengthening it and significantly reducing the force constant 
    
    
    (lowest frequency).
Visualization: The Frequency Shift Pathway

CarbonylShiftBaseAliphatic Ester(Methyl Acetate)~1745 cm⁻¹F1Conjugation(Resonance)Base->F1ConjAromatic Ester(Methyl Benzoate)~1725 cm⁻¹F2IntramolecularH-BondingConj->F2HbondSalicylate Ester(Methyl Salicylate)~1680 cm⁻¹F1->Conj-20 cm⁻¹ ShiftF2->Hbond-45 cm⁻¹ Shift(The Salicylate Anomaly)

Figure 1: Mechanistic pathway illustrating the additive effects of conjugation and hydrogen bonding on the carbonyl vibrational frequency.

Comparative Data Analysis

The following data isolates the H-bond effect by comparing Methyl Salicylate (MS) with Methyl Benzoate (MB) and Aspirin.

Table 1: Carbonyl Frequency Comparison[2]
CompoundStructure TypeKey Feature

Wavenumber
Shift vs. Aliphatic Baseline
Methyl Acetate Aliphatic EsterBaseline Control1745 cm⁻¹ 0 cm⁻¹
Methyl Benzoate Aromatic EsterConjugation Only1724 cm⁻¹

~21 cm⁻¹
Aspirin Phenolic Ester*OH Blocked (Acetylated)1754 cm⁻¹

~ -9 cm⁻¹ (Inductive effect)
Methyl Salicylate Salicylate EsterConjugation + IMHB 1680 cm⁻¹

~65 cm⁻¹

*Note: Aspirin contains two carbonyls.[1] The value 1754 cm⁻¹ refers to the ester carbonyl. The acid carbonyl appears at ~1690 cm⁻¹.

Critical Insight: The "Aspirin Control"

Aspirin (Acetylsalicylic acid) is the perfect negative control. By acetylating the phenolic oxygen, the intramolecular hydrogen bond to the ester is physically blocked. Consequently, the ester carbonyl in Aspirin "snaps back" to a higher frequency (~1754 cm⁻¹), proving that the 1680 cm⁻¹ peak in Methyl Salicylate is indeed due to the H-bond interaction, not just ring substitution.

Experimental Protocol: Validating the Shift

To reproduce these results, strict control of sample state is required. In concentrated solutions or neat liquids, intermolecular H-bonding can compete with intramolecular bonding, though the salicylate "chelate" is exceptionally stable.

Workflow: FTIR Acquisition for Liquid Salicylates

Objective: Obtain high-resolution spectra to distinguish H-bonded carbonyls from contaminants.

Materials
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Diamond ATR (Attenuated Total Reflectance) or NaCl Transmission Cell.

  • Solvents (for solution study): Carbon Tetrachloride (

    
    ) or Hexane (Non-polar/Non-H-bonding).
    
Step-by-Step Methodology
  • System Validation:

    • Perform a background scan (air) to remove

      
       (~2350 cm⁻¹) and 
      
      
      artifacts.
    • Set resolution to 4 cm⁻¹ and accumulation to 16 scans .

  • Sample Preparation (Neat):

    • Place 1 drop of Methyl Salicylate directly onto the Diamond ATR crystal.

    • Apply pressure clamp to ensure uniform contact.

    • Why Neat? The intramolecular bond in salicylates is stable enough to persist in the neat liquid phase, unlike many intermolecular H-bonds.

  • Sample Preparation (Dilution Study - Optional but Recommended):

    • Prepare a 0.05 M solution of MS in

      
      .
      
    • Inject into a 0.1 mm pathlength NaCl cell.

    • Purpose: If the peak at 1680 cm⁻¹ remains unchanged in dilute non-polar solution, it confirms the H-bond is Intramolecular (within the molecule). If it shifts upward upon dilution, the bond was Intermolecular.

  • Data Processing:

    • Apply Baseline Correction.

    • Peak Pick: Threshold 5% T. Look for the "Doublet" effect if ring modes overlap.

Experimental Decision Tree

ProtocolFlowStartStart AnalysisSampleSample State SelectionStart->SampleNeatNeat Liquid (ATR)Sample->NeatSolnDilute Solution (CCl4)Sample->SolnAcquireAcquire Spectrum(4 cm⁻¹ res)Neat->AcquireSoln->AcquireCheckCheck C=O Peak PositionAcquire->CheckRes1Peak ~1680 cm⁻¹(Stable)Check->Res1Low FreqRes2Peak Shifts >1700 cm⁻¹(Unstable)Check->Res2High FreqConcl1Conclusion:Intramolecular H-Bond(Salicylate Confirmed)Res1->Concl1Concl2Conclusion:Intermolecular H-Bond(Check Concentration)Res2->Concl2

Figure 2: Decision logic for distinguishing intramolecular vs. intermolecular hydrogen bonding effects.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Methyl Salicylate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Methyl Benzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

Comparing biological activity of -OCF3 vs -CF3 salicylates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) substituents within the context of salicylate and salicylanilide pharmacophores. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for potency, metabolic stability, and physicochemical balance.

Executive Summary: The Fluorine Trade-Off

In salicylate drug design, the choice between -CF3 and -OCF3 is rarely a simple bioisostere swap. It is a strategic decision between electronic modulation (acidity) and lipophilic/conformational adaptation .

  • Select -CF3 (Trifluoromethyl): When the primary goal is to increase acidity (lower pKa) of the phenolic hydroxyl to optimize proton shuttling (uncoupling) or ionic binding, without introducing the conformational flexibility of an ether linkage.

  • Select -OCF3 (Trifluoromethoxy): When the goal is to maximize lipophilicity (

    
     values) and membrane permeability while maintaining a slightly higher pKa (weaker acid) than the -CF3 analog. It is particularly effective for filling orthogonal hydrophobic pockets due to its unique twisted conformation.
    

Physicochemical Profiling: The "Why" Behind the Activity

The biological divergence of these salicylates stems from three fundamental properties: Lipophilicity , Acidity (Electronics) , and Conformation .

Comparative Data Table
Property-CF3 (Trifluoromethyl) -OCF3 (Trifluoromethoxy) Impact on Salicylate Activity
Hansch Lipophilicity (

)
+0.88+1.04 -OCF3 drives higher membrane permeability and accumulation in lipid bilayers.
Hammett Constant (

)
+0.54+0.35-CF3 is a stronger electron-withdrawing group (EWG), stabilizing the salicylate anion more effectively.
Phenol pKa (Approx.) ~8.7 (more acidic)~9.5 (less acidic)-CF3 analogs are stronger proton shuttles at physiological pH; -OCF3 analogs are weaker acids.
Conformation Coplanar / RotatingOrthogonal (Twisted) -OCF3 adopts a conformation ~90° to the aromatic ring, accessing unique "side-pockets" in enzymes.
Metabolic Stability High (C-F bond)High (C-O-C bond)Both block metabolic soft spots (e.g., para-hydroxylation), but -OCF3 is a "super-ether" resistant to O-dealkylation.
Structural Visualization: Conformational Divergence

The following diagram illustrates the critical structural difference. While -CF3 rotates around the C-C bond, -OCF3 adopts a specific twist to minimize electronic repulsion between the oxygen lone pairs and the aromatic


-system.

G cluster_0 Trifluoromethyl (-CF3) cluster_1 Trifluoromethoxy (-OCF3) CF3_Struct Ar-CF3 (C-C Bond Rotation) CF3_Effect Steric Bulk: Moderate Shape: Spherical/Cone CF3_Struct->CF3_Effect  Free Rotation   OCF3_Struct Ar-O-CF3 (C-O Bond Twist) OCF3_Effect Steric Bulk: High Shape: Orthogonal (90° Twist) OCF3_Struct->OCF3_Effect  Electronic Repulsion    Forces Twist  

Caption: -OCF3 adopts an orthogonal conformation relative to the phenyl ring to minimize p-orbital repulsion, whereas -CF3 has a more spherical steric profile.

Biological Performance: Case Studies

Case Study A: Mitochondrial Uncoupling (Anthelmintic & Antibacterial)

Salicylanilides (e.g., Niclosamide analogs) exert antimicrobial effects by uncoupling oxidative phosphorylation. This mechanism relies on the molecule's ability to cycle protons across the inner mitochondrial membrane.

  • The Mechanism: The salicylate cycles between a neutral form (protonated, permeable) and an anionic form (deprotonated, returns to matrix).

  • The Comparison:

    • -CF3 Analogs: The stronger electron-withdrawing nature lowers the pKa (closer to ~7-8), often making them more efficient proton shuttles because they can easily release the proton at physiological pH.

    • -OCF3 Analogs: The higher lipophilicity (

      
      ) increases membrane accumulation. However, the higher pKa (~9.5) means a larger fraction remains protonated at pH 7.4.
      
  • Verdict: -CF3 is generally superior for pure uncoupling potency due to the pKa alignment. -OCF3 is superior if the target organism has a highly lipophilic barrier (e.g., Mycobacteria) where permeability is the rate-limiting step.

Case Study B: COX-2 Inhibition (Anti-Inflammatory)

In cyclooxygenase (COX) inhibition, the "orthogonal" shape of -OCF3 can provide selectivity advantages.

  • Binding Pocket: The COX-2 active site has a hydrophobic side pocket that can accommodate bulky groups.

  • Performance:

    • -CF3: Provides bulk but lacks the flexibility to "reach" into specific sub-pockets.

    • -OCF3: The ether linkage allows the -CF3 group to extend further and twist, potentially creating stronger van der Waals contacts in the hydrophobic channel.

  • Verdict: -OCF3 is often the preferred bioisostere for optimizing binding affinity (

    
    ) in complex hydrophobic pockets, acting as a "Super-Halogen".
    

Experimental Protocols

Protocol 1: Synthesis of 3-Trifluoromethoxy Salicylic Acid Derivatives

Direct electrophilic trifluoromethoxylation is difficult.[1] The preferred route is often via conversion of a phenol or indirect synthesis.

  • Starting Material: Begin with 3-hydroxybenzoic acid ester or a protected phenol.

  • Trifluoromethylation of Alcohol: React the phenol with 2,4-dinitro(trifluoromethoxy)benzene (if using transfer reagents) or use silver(I) trifluoromethanethiolate followed by oxidation (less common for O-CF3).

    • Modern Method: Use Togni’s Reagent II or Umemoto’s Reagent with a photoredox catalyst (e.g.,

      
      ) to install the -CF3 onto the oxygen.
      
  • Ortho-Formylation: Perform a Duff reaction or

    
     mediated formylation to install the aldehyde ortho to the phenol.
    
  • Oxidation: Oxidize the aldehyde to the carboxylic acid using Sodium Chlorite (

    
    )  (Pinnick oxidation).
    
  • Deprotection: Hydrolyze esters to yield the free salicylic acid.

Protocol 2: Mitochondrial Uncoupling Assay (Respiration)

Validates the proton shuttling capacity of the analogs.

Reagents: Isolated rat liver mitochondria (RLM), Succinate (substrate), Rotenone (Complex I inhibitor), Oligomycin (ATP synthase inhibitor). System: Clark-type Oxygen Electrode.

  • Baseline: Incubate RLM (0.5 mg protein/mL) in respiration buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).

  • State 2: Add Succinate (5 mM) + Rotenone (2 µM). Record basal respiration.

  • State 3 (Inhibited): Add Oligomycin (2 µg/mL) to block ATP synthase. Respiration should drop (State 4).

  • Titration: Sequentially add the -CF3 or -OCF3 salicylate analog (0.1 – 10 µM).

  • Readout: Measure the rate of oxygen consumption. A steep increase indicates successful uncoupling (proton leak).

    • Success Metric:

      
       for doubling State 4 respiration.
      
    • Control: FCCP (Standard uncoupler).

Mechanistic Pathway Visualization

The following diagram details the "Proton Shuttle" mechanism where the pKa difference between -CF3 and -OCF3 is critical.

ProtonShuttle cluster_IMS Intermembrane Space (High [H+], pH ~6.8) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Matrix (Low [H+], pH ~7.8) Node_H_IMS H+ Sal_H_IMS Sal-H (Neutral) Node_H_IMS->Sal_H_IMS Sal_Anion_IMS Sal- (Anion) Sal_Anion_IMS->Sal_H_IMS Protonation (Easier for -OCF3 due to high pKa) Sal_H_Mat Sal-H (Neutral) Sal_H_IMS->Sal_H_Mat Diffusion across Membrane (-OCF3 > -CF3 due to π=1.04) Lipid_Barrier Hydrophobic Barrier (Lipophilicity π is Key) Sal_Anion_Mat Sal- (Anion) Sal_H_Mat->Sal_Anion_Mat Deprotonation (Easier for -CF3 due to low pKa) Node_H_Mat H+ Sal_H_Mat->Node_H_Mat Sal_Anion_Mat->Sal_Anion_IMS Anion Return (Rate Limiting Step)

Caption: The uncoupling cycle requires both protonation (IMS) and deprotonation (Matrix). -CF3 facilitates deprotonation (Matrix), while -OCF3 facilitates membrane permeation.

References

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[1][2][3] ChemBioChem.

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Source for and values).
  • Mullard, A. (2018). "FDA-approved drugs containing trifluoromethyl and trifluoromethoxy groups."[1][4] Nature Reviews Drug Discovery.

  • Terada, H. (1990). "Uncouplers of oxidative phosphorylation."[5][6] Environmental Health Perspectives, 87, 213–218.

  • Macielag, M. J., et al. (1997). "Synthesis and biological evaluation of 3,5-bis(trifluoromethyl)

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship extends through the entire lifecycle of the chemical compounds we handle. The disposal of a reagent is as critical as its synthesis and application. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our focus is not just on the "how," but the "why," grounding each procedural step in scientific principles and best practices for chemical waste management.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate was not located, we can extrapolate its likely hazards from the closely related analogue, Methyl 2-hydroxy-5-(trifluoromethyl)benzoate, and general principles of halogenated organic compounds. The trifluoromethoxy group (-OCF3), like the trifluoromethyl group (-CF3), is strongly electron-withdrawing and contributes to the molecule's stability and lipophilicity[1]. The primary risks associated with this class of compounds are typically irritation and acute toxicity.

The hazard profile for the analogous compound, Methyl 2-hydroxy-5-(trifluoromethyl)benzoate, is summarized below and serves as a prudent basis for risk assessment.

Hazard Class GHS Pictogram Signal Word Hazard Statements
Acute Toxicity (Oral)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed
Skin Corrosion/IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation
Eye Damage/IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation

Causality: The ester and hydroxyl functionalities, combined with the halogenated aromatic ring, create a molecule that can interact with biological tissues, leading to irritation. If ingested, it can be harmful. Therefore, all disposal procedures must be designed to prevent human contact and environmental release.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper protection is non-negotiable. All handling of Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate, whether in active use or for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks. The required PPE is detailed below.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation[2].
Eye Protection Safety goggles or a face shield (if splash risk is high).To protect against splashes that can cause serious eye irritation[2][3].
Body Protection A standard laboratory coat.To protect skin and clothing from contamination[2].
Respiratory Protection Not typically required if handled exclusively within a fume hood.A fume hood provides adequate ventilation. For major spills, a respirator may be necessary[3].

Waste Segregation and Collection: A Step-by-Step Protocol

Improper segregation is a primary cause of laboratory accidents and regulatory fines. Chemical waste must be segregated based on compatibility to prevent dangerous reactions[4][5]. Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a halogenated organic compound and must be treated as such.

Step 1: Container Selection Select a designated waste container compatible with halogenated organic liquids. This is typically a high-density polyethylene (HDPE) or glass bottle. Ensure the container is clean, in good condition, and has a secure, leak-proof cap[4][6].

Step 2: Waste Labeling Properly label the container before adding any waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate"

  • A list of all components if it's a mixed waste stream.

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date of accumulation.

Step 3: Waste Accumulation

  • Transfer the Waste: Carefully pour the waste into the labeled container inside a chemical fume hood. Avoid splashing.

  • Do Not Mix Incompatibles: Do not add strong oxidizing agents, bases, or acids to this waste stream unless you have confirmed compatibility.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste[6][7]. This prevents the release of vapors.

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks[4].

The following diagram illustrates the decision-making workflow for proper waste segregation and collection.

WasteDisposalWorkflow start Waste Generated: Methyl 2-hydroxy-5- (trifluoromethoxy)benzoate is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_stream YES: Segregate into 'Halogenated Organic Waste' is_halogenated->halogenated_stream Yes non_halogenated_stream NO: Segregate into 'Non-Halogenated Organic Waste' is_halogenated->non_halogenated_stream No select_container Select appropriate, compatible waste container (e.g., HDPE, Glass) halogenated_stream->select_container label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date select_container->label_container add_waste Add waste to container inside a chemical fume hood label_container->add_waste seal_and_store Securely seal container and place in secondary containment add_waste->seal_and_store ready_for_pickup Store in Satellite Accumulation Area for EHS Pickup seal_and_store->ready_for_pickup

Caption: Waste Segregation and Collection Workflow.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

  • Small Spills (a few mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[8].

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent entry into the area.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Final Disposal Pathway: Regulatory Compliance

The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9]. This framework ensures "cradle-to-grave" management of hazardous materials.

  • Generator Status: Your laboratory is considered a hazardous waste generator. The amount of waste you generate determines your category (e.g., Very Small, Small, or Large Quantity Generator), which dictates storage time limits and other requirements[10][11].

  • Licensed Disposal: All hazardous waste, including Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate, must be disposed of through a licensed and approved hazardous waste management company[8][12]. Your institution's EHS department manages this process.

  • Disposal Method: The most common and effective disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[10]. This process destroys the molecule, converting it to less harmful components.

By adhering to these procedures, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, reinforcing the trust placed in us as scientific professionals.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Vertex AI Search. Retrieved February 27, 2026.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 27, 2026, from [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. (2023, May 27). Reddit. Retrieved February 27, 2026, from [Link]

  • Methyl 2-hydroxy-5-(trifluoromethyl)benzoate | 1261478-26-5. (n.d.). MilliporeSigma. Retrieved February 27, 2026, from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved February 27, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 27, 2026, from [Link]

  • Methyl 2-(trifluoromethyl)benzoate - SAFETY DATA SHEET. (n.d.). Retrieved February 27, 2026, from [Link]

  • Strategies for chemical waste management in CSIR-IIP. (n.d.). Retrieved February 27, 2026, from [Link]

  • What are Federal and State Hazardous Waste Regulations?. (2022, April 19). Retrieved February 27, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). AFG Bioscience. Retrieved February 27, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved February 27, 2026, from [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin. Retrieved February 27, 2026, from [Link]

  • 2-hydroxy-5-(trifluoromethyl)benzoic Acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024, April 16). PubMed. Retrieved February 27, 2026, from [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals. Retrieved February 27, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved February 27, 2026, from [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. Retrieved February 27, 2026, from [Link]

  • Potential safety issues surrounding the use of benzoate preservatives. (n.d.). Retrieved February 27, 2026, from [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024, April 16). ResearchGate. Retrieved February 27, 2026, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved February 27, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Safety Data Sheet: Methyl benzoate. (n.d.). Chemos GmbH&Co.KG. Retrieved February 27, 2026, from [Link]

  • Safety Assessment of Alkyl Benzoates as Used in Cosmetics. (2025, August 10). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Benzoates – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 27, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.